molecular formula C5H4BF2NO2 B1302938 2,6-Difluoropyridine-3-boronic acid CAS No. 136466-94-9

2,6-Difluoropyridine-3-boronic acid

Cat. No.: B1302938
CAS No.: 136466-94-9
M. Wt: 158.9 g/mol
InChI Key: LCCZTROJRJFXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoropyridine-3-boronic acid is a useful research compound. Its molecular formula is C5H4BF2NO2 and its molecular weight is 158.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,6-difluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCZTROJRJFXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376387
Record name 2,6-Difluoropyridine-3-boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136466-94-9
Record name 2,6-Difluoropyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-3-pyridineboronic Acid (contains varying amounts of Anhydride)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,6-Difluoropyridine-3-boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2,6-Difluoropyridine-3-boronic acid

Introduction

This compound is a fluorinated pyridine derivative widely utilized in organic synthesis, particularly in the field of medicinal chemistry and materials science.[1] The presence of two electron-withdrawing fluorine atoms significantly alters the electronic properties of the pyridine ring, influencing the compound's reactivity, stability, and utility as a synthetic building block.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is typically a white to light yellow crystalline solid.[2] Its key physical and chemical properties are summarized in the table below. The predicted high boiling point and moderate pKa are indicative of a stable, polar compound.

PropertyValueCitations
Molecular Formula C₅H₄BF₂NO₂[2][3][4][5]
Molecular Weight 158.90 g/mol [2][3][4]
CAS Number 136466-94-9[1][3][4]
Appearance White to light yellow powder/crystal[2]
Melting Point 168 °C[2][4]
Boiling Point 314.8 ± 52.0 °C (Predicted)[2]
Density 1.44 ± 0.1 g/cm³ (Predicted)[2]
pKa 6.77 ± 0.58 (Predicted)[2]
Solubility Soluble in water, methanol, ethanol. Generally soluble in DMSO, DMF, acetonitrile, THF. Sparingly soluble in nonpolar solvents like toluene and hexanes.[2][6]

Synthesis and Experimental Protocols

The synthesis of this compound is commonly achieved via a directed ortho-metalation-borylation sequence starting from 2,6-difluoropyridine.

General Synthesis Protocol

A typical synthesis involves the deprotonation of 2,6-difluoropyridine using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting lithiated intermediate with a boron electrophile such as trimethyl borate.[1] The subsequent acidic workup hydrolyzes the boronate ester to afford the desired boronic acid.

  • LDA Preparation : A solution of lithium diisopropylamide (LDA) is prepared by the slow, dropwise addition of diisopropylamine to n-butyllithium in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (-20 °C to 0 °C).[1]

  • Lithiation : The LDA solution is cooled further (typically to -78 °C), and a solution of 2,6-difluoropyridine in THF is added slowly. The reaction mixture is stirred to ensure the formation of the lithiated pyridine intermediate.

  • Borylation : Trimethyl borate is added to the reaction mixture at low temperature, quenching the lithiated species to form a boronate ester intermediate.[1]

  • Hydrolysis and Workup : The reaction is warmed to room temperature and then quenched with an aqueous acid, such as 4M hydrochloric acid, to hydrolyze the boronate ester.[1] The pH is adjusted to approximately 4.[1]

  • Extraction and Isolation : The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.[1] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound, which can often be used without further purification.[1]

G cluster_LDA LDA Preparation cluster_Reaction Main Reaction cluster_Workup Workup & Isolation nBuLi n-Butyllithium LDA LDA in THF nBuLi->LDA Diisopropylamine Diisopropylamine Diisopropylamine->LDA Lithiated_Intermediate Lithiated Intermediate LDA->Lithiated_Intermediate Add to reaction DFP 2,6-Difluoropyridine DFP->Lithiated_Intermediate -78°C TMB Trimethyl Borate Boronate_Ester Boronate Ester TMB->Boronate_Ester -78°C Lithiated_Intermediate->Boronate_Ester Acid Aqueous HCl Boronate_Ester->Acid Quench & Hydrolyze Extraction Ethyl Acetate Extraction Acid->Extraction Final_Product This compound Extraction->Final_Product

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Suzuki-Miyaura Coupling

This compound is a versatile reagent primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction is a powerful method for forming carbon-carbon bonds, essential for synthesizing complex molecules like pharmaceuticals and functional materials.[7][8] The fluorine atoms on the pyridine ring act as strong electron-withdrawing groups, which can enhance the stability and modify the reactivity of the boronic acid.[1][2]

The general mechanism for the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition : The palladium(0) catalyst reacts with an organohalide (R¹-X) to form a palladium(II) intermediate.

  • Transmetalation : The boronic acid, activated by a base, transfers its organic group (R²) to the palladium(II) complex, displacing the halide.[9]

  • Reductive Elimination : The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[9]

Suzuki_Cycle Pd0 Pd(0) Catalyst PdII_Complex R¹-Pd(II)-X Pd0->PdII_Complex Oxidative Addition Transmetalation_Complex R¹-Pd(II)-R² PdII_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Transmetalation_Complex->Product Organohalide Organohalide (R¹-X) Organohalide->PdII_Complex Boronic_Acid Boronic Acid (R²-B(OH)₂) + Base Boronic_Acid->Transmetalation_Complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of an aryl halide with this compound.

  • Reaction Setup : To an oven-dried reaction vessel (e.g., a Schlenk tube), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).[7]

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a suitable phosphine ligand (e.g., SPhos, 2-4 mol%).[7]

  • Inert Atmosphere : Seal the vessel and evacuate and backfill it with an inert gas (e.g., argon or nitrogen) at least three times to remove oxygen.[7]

  • Solvent Addition : Add a degassed solvent (e.g., a mixture of dioxane and water) via syringe.[7][10]

  • Reaction : Heat the mixture to the required temperature (typically 80-110 °C) with stirring.[7] Monitor the reaction's progress using techniques like TLC or GC-MS.[7]

  • Workup and Purification : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under vacuum. Purify the resulting crude product by flash column chromatography on silica gel.[7]

Stability and Storage

Boronic acids as a class of compounds are susceptible to several degradation pathways, making proper storage and handling critical for maintaining reagent integrity.[6]

  • Moisture : Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). While this is often reversible, acyclic boronic esters are generally unstable towards hydrolysis.[11]

  • Oxidation : The carbon-boron bond can be cleaved through oxidation, a process known as protodeboronation, which is a significant degradation pathway for many boronic acids.[6]

  • Heat and Light : Elevated temperatures can accelerate degradation.[6] While less documented for this specific compound, some organic molecules are susceptible to photodecomposition.[6]

Recommended Storage: For optimal stability, this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).[2][6] Refrigeration at 2-8 °C is recommended.[2][6]

Safety Information

This compound is an irritant and should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) before use.[3][5]

Safety AspectInformationCitations
Signal Word Warning[3][5]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]
Personal Protective Equipment (PPE) Safety goggles (EN 166), protective gloves, long-sleeved clothing, and a NIOSH/MSHA or European Standard EN 149 approved respirator should be used when handling this compound.[3]

References

An In-depth Technical Guide to the Physical Properties of 2,6-Difluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Difluoropyridine-3-boronic acid, a key reagent in synthetic chemistry. This document outlines its core physical characteristics, provides detailed experimental protocols for their determination, and includes a workflow for its synthesis.

Core Physical and Chemical Properties

This compound is a white to light yellow crystalline solid.[1] It is a fluorinated pyridine derivative utilized in various chemical syntheses, particularly in cross-coupling reactions. The presence of two electron-withdrawing fluorine atoms significantly influences the electronic properties of the pyridine ring and the acidity of the boronic acid moiety.

Data Presentation: Physical Property Summary

The table below summarizes the key physical properties of this compound. It is important to note that while the melting point is an experimentally determined value, the boiling point, density, and pKa are currently based on predicted models.

PropertyValueSource(s)
Molecular Formula C₅H₄BF₂NO₂[1][2]
Molecular Weight 158.90 g/mol [2]
Melting Point 168 °C[2]
Boiling Point (Predicted) 314.8 ± 52.0 °C at 760 mmHg[1]
Density (Predicted) 1.44 ± 0.1 g/cm³[1]
Appearance White to light yellow powder/crystal[1]
Solubility Soluble in water[1]
pKa (Predicted) 6.77 ± 0.58[1]
Storage Temperature 2-8°C, under inert atmosphere[1]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through a directed ortho-metalation of 2,6-difluoropyridine, followed by borylation.[3]

Materials:

  • 2,6-Difluoropyridine

  • Diisopropylamine

  • n-Butyllithium (in hexane)

  • Trimethyl borate

  • Tetrahydrofuran (THF), anhydrous

  • 2 M Sodium hydroxide solution

  • 4 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure: [3]

  • Preparation of Lithium Diisopropylamide (LDA): In a reaction flask under an inert atmosphere, a solution of diisopropylamine in anhydrous THF is cooled. An equimolar amount of n-butyllithium in hexane is added dropwise while maintaining the low temperature. The mixture is stirred for a period to ensure complete formation of the LDA solution.

  • Lithiation of 2,6-Difluoropyridine: In a separate flask, a solution of 2,6-difluoropyridine in anhydrous THF is cooled to -78 °C. The freshly prepared LDA solution is then added slowly to this solution. The reaction mixture is stirred at -78 °C for 30 minutes to allow for the deprotonation at the 3-position of the pyridine ring.

  • Borylation: A solution of trimethyl borate in anhydrous THF is then added to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature over one hour.

  • Work-up and Extraction: The reaction is quenched by the addition of a 2 M aqueous sodium hydroxide solution. The aqueous layer is separated, and its pH is adjusted to 8 with 4 M hydrochloric acid, followed by extraction with ethyl acetate. The pH of the aqueous layer is further adjusted to 6.5, leading to the precipitation of the product, which is then extracted with ethyl acetate. A final pH adjustment to 4 allows for further extraction.

  • Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be used in subsequent reactions without further purification.

Mandatory Visualizations

Synthesis Workflow of this compound

G Synthesis Workflow of this compound cluster_LDA LDA Preparation cluster_Reaction Main Reaction cluster_Workup Work-up & Isolation Diisopropylamine Diisopropylamine in THF LDA Lithium Diisopropylamide (LDA) Solution Diisopropylamine->LDA Add n-BuLi at low temp. nBuLi n-Butyllithium in Hexane nBuLi->LDA Lithiation Lithiation at -78°C LDA->Lithiation Add to DFP solution DFP 2,6-Difluoropyridine in THF DFP->Lithiation Borylation Borylation Lithiation->Borylation Add Trimethyl Borate Quench Quench with NaOH Borylation->Quench Extraction pH Adjustment & Ethyl Acetate Extraction Quench->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Final_Product This compound Evaporation->Final_Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

General Experimental Protocols for Physical Property Determination

The following are general, standardized protocols that are applicable for the determination of the physical properties of this compound.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer or digital temperature probe

Procedure:

  • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. This range is reported as the melting point.

Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • An excess amount of the solid compound is added to a known volume of the solvent in a vial.

  • The vial is sealed and placed in a constant temperature shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed.

  • The aliquot is centrifuged to remove any remaining solid particles.

  • The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique. This concentration represents the solubility of the compound in that solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a boronic acid, it reflects the equilibrium between the neutral boronic acid and the anionic boronate species.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • A known amount of the boronic acid is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like dioxane for compounds with limited aqueous solubility.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is measured and recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the titration curve, typically being the pH at the half-equivalence point.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[4][5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]

  • Storage: Store in a tightly sealed container in a cool, dry place (refrigerator recommended) under an inert atmosphere to prevent degradation.

  • In case of contact:

    • Skin: Wash off immediately with plenty of water.[4]

    • Eyes: Rinse cautiously with water for several minutes.[4]

    • Inhalation: Move to fresh air.[4]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[4]

Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before handling this compound.[4]

References

An In-depth Technical Guide to 2,6-Difluoropyridine-3-boronic acid (CAS: 136466-94-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Difluoropyridine-3-boronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications, with a focus on its role in the synthesis of kinase inhibitors.

Core Properties and Specifications

This compound is a fluorine-substituted pyridine boronic acid derivative. The presence of two fluorine atoms significantly influences the electronic properties of the pyridine ring, enhancing its utility in various chemical transformations.[1]

PropertyValueReference(s)
CAS Number 136466-94-9[1]
Molecular Formula C₅H₄BF₂NO₂[2]
Molecular Weight 158.90 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 168 °C[2]
Boiling Point 314.8±52.0 °C (Predicted)
Density 1.44±0.1 g/cm³ (Predicted)
Purity ≥98%[4]
Storage Temperature 2-8°C, Inert atmosphere
Solubility Soluble in water
InChI Key LCCZTROJRJFXNV-UHFFFAOYSA-N

Synthesis Protocol

The following protocol describes the synthesis of this compound from 2,6-difluoropyridine.

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2,6-Difluoropyridine 2,6-Difluoropyridine Lithium 2,6-difluoro-3-pyridylboronate Lithium 2,6-difluoro-3-pyridylboronate 2,6-Difluoropyridine->Lithium 2,6-difluoro-3-pyridylboronate 1. LDA, THF, -78°C 2. Trimethyl borate n-Butyllithium n-Butyllithium Lithium diisopropylamide (LDA) Lithium diisopropylamide (LDA) n-Butyllithium->Lithium diisopropylamide (LDA) Diisopropylamine THF, 0°C Diisopropylamine Diisopropylamine Trimethyl borate Trimethyl borate This compound This compound Lithium 2,6-difluoro-3-pyridylboronate->this compound Aqueous workup (HCl) G cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Work-up and Purification Reactants This compound + Aryl/Heteroaryl Halide Mixing Combine all components in a reaction vessel Reactants->Mixing Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Mixing Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Mixing Solvent Solvent (e.g., Dioxane/Water, Toluene) Solvent->Mixing Inert_Atmosphere Degas and place under Inert Atmosphere (Ar or N₂) Mixing->Inert_Atmosphere Heating Heat to reaction temperature (e.g., 80-110°C) Inert_Atmosphere->Heating Monitoring Monitor reaction progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and quench the reaction Monitoring->Quenching Extraction Extract with an organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification G cluster_pathway Aurora Kinase Signaling Pathway in Mitosis cluster_prophase Prophase cluster_metaphase Metaphase cluster_anaphase Anaphase/Telophase cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Mitotic_Arrest Mitotic Arrest Aurora_B Aurora B Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Spindle_Checkpoint Spindle Assembly Checkpoint Aurora_B->Spindle_Checkpoint Aurora_B_C Aurora B/C Cytokinesis Cytokinesis Aurora_B_C->Cytokinesis Inhibitor Aurora Kinase Inhibitor (Synthesized using this compound) Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition Inhibitor->Aurora_B_C Inhibition Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

2,6-Difluoropyridine-3-boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,6-Difluoropyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in modern synthetic chemistry. Due to the unique electronic properties conferred by its fluorine atoms, this compound serves as a versatile reagent in the development of novel pharmaceuticals and advanced materials.[1][2] Its utility in forming carbon-carbon bonds through cross-coupling reactions makes it an invaluable tool for medicinal chemists and materials scientists.

Chemical and Physical Properties

The fundamental properties of this compound and its hydrate form are summarized below. These data are essential for experimental design, including reaction stoichiometry, solvent selection, and purification methods.

PropertyValueReference
Molecular Formula C₅H₄BF₂NO₂[3][4][5][6]
Molecular Weight 158.9 g/mol (Anhydrous)[3][4][5][6][7]
176.9 g/mol (Hydrate)[8]
CAS Number 136466-94-9 (Anhydrous)[1][3][4][5][7]
1072952-27-2 (Hydrate)[8]
Appearance White to light yellow powder or crystal[5]
Melting Point 168 °C[3][5]
Boiling Point 314.8 ± 52.0 °C (Predicted)[5][6]
Purity Typically available in ≥95% to ≥99% purity[2][4][7]
Storage Conditions Inert atmosphere, 2-8°C or Refrigerator[5][7]
InChI Key LCCZTROJRJFXNV-UHFFFAOYSA-N[3][4][7]

Core Application: Suzuki-Miyaura Cross-Coupling

This compound is predominantly utilized as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the pyridine ring and various aryl or vinyl halides. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity and electronic properties of the resulting coupled products, a feature that is highly valuable in the design of new drug candidates and functional materials like conjugated polymers for organic electronics.[1][10]

The general workflow for a Suzuki-Miyaura coupling reaction involving a heteroaryl boronic acid is depicted below. Key considerations include the choice of catalyst, base, and solvent, as well as the need for an inert atmosphere to prevent degradation of the catalyst and boronic acid.

Suzuki_Miyaura_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification reagents Combine Aryl Halide, This compound, and Base inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert Evacuate & Backfill catalyst Add Palladium Catalyst & Degassed Solvent inert->catalyst heat Heat Reaction Mixture (e.g., 60-110 °C) catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Cool & Perform Aqueous Work-up monitor->workup extract Extract with Organic Solvent, Dry, and Concentrate workup->extract purify Purify Crude Product (e.g., Column Chromatography) extract->purify final_product final_product purify->final_product Final Product

Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol provides a method for the synthesis of the title compound from 2,6-difluoropyridine.[1]

Materials:

  • 2,6-difluoropyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Trimethyl borate

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (4M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of LDA: A solution of lithium diisopropylamide (LDA) is prepared by the slow, dropwise addition of diisopropylamine (e.g., 3.4 mL) in anhydrous THF (20 mL) to a solution of n-butyllithium (e.g., 1.67 M in n-hexane, 24 mmol, 14 mL) at -20 °C. The resulting mixture is stirred at 0 °C for 20 minutes.

  • Lithiation: The LDA solution is cooled to -78 °C, and a solution of 2,6-difluoropyridine in anhydrous THF is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation.

  • Borylation: Trimethyl borate is added to the reaction mixture at -78 °C, and the solution is allowed to slowly warm to room temperature while stirring overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the addition of 4M hydrochloric acid. The aqueous layer is separated and the pH is adjusted to 4.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound product, which can often be used without further purification.[1]

Protocol 2: Suzuki-Miyaura Coupling for Conjugated Polymer Synthesis

This protocol details the use of this compound in a Suzuki-Miyaura polymerization reaction to synthesize conjugated polymers for applications in organic electronics.[10]

Materials:

  • This compound (1.0 equiv.)

  • Dibromo-comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1.0 equiv.)

  • Palladium(II) acetate (catalyst)

  • Triphenylphosphine (ligand)

  • Potassium carbonate (aqueous solution, base)

  • Toluene (solvent)

  • Methanol (for precipitation)

  • Acetone (for purification)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Palladium(II) acetate and Triphenylphosphine in toluene. Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the activated catalyst solution, add this compound, the dibromo-comonomer, and the aqueous potassium carbonate solution.

  • Polymerization: Heat the reaction mixture to reflux (approximately 110 °C) under a continuous flow of inert gas for 24-48 hours.[10]

  • Purification: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer. Collect the crude polymer by filtration.

  • Soxhlet Extraction: Further purify the polymer using Soxhlet extraction with acetone to remove oligomers and catalyst residues. Dry the final polymer product under vacuum.[10]

Significance in Drug Discovery

Boronic acids are a privileged class of compounds in medicinal chemistry.[11] The boron atom can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, making boronic acid derivatives potent inhibitors.[11] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), is a proteasome inhibitor used in cancer therapy.[11] The incorporation of the 2,6-difluoropyridine moiety can enhance metabolic stability, modulate pKa, and improve cell permeability, making this compound an attractive starting material for the synthesis of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2,6-Difluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed protocol for the synthesis of 2,6-Difluoropyridine-3-boronic acid, a key building block in medicinal chemistry and organic synthesis. The primary method detailed is the directed ortho-metalation (lithiation) of 2,6-difluoropyridine, followed by borylation. This document includes a step-by-step experimental procedure, a summary of quantitative data, and visualizations of the synthesis pathway and experimental workflow to ensure clarity and reproducibility for researchers.

Introduction

This compound is a versatile pyridine analog that serves as a crucial intermediate in the development of complex organic molecules and pharmaceuticals.[1] The presence of two fluorine atoms significantly alters the electronic properties of the pyridine ring, enhancing its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This guide outlines a common and effective laboratory-scale synthesis protocol involving the lithiation of 2,6-difluoropyridine and subsequent reaction with a borate ester.

Synthesis Pathway and Mechanism

The synthesis proceeds via a two-step mechanism:

  • Directed ortho-Metalation (Lithiation): 2,6-Difluoropyridine is treated with a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), at a low temperature (-78 °C).[2][3] The fluorine atoms direct the deprotonation to the C3 position of the pyridine ring, forming a lithiated intermediate quantitatively.[3]

  • Borylation: The resulting aryllithium species is a potent nucleophile that readily reacts with an electrophilic boron source, typically trimethyl borate. This reaction forms a boronate complex.

  • Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to yield the final this compound.

Visual Representation of Synthesis Pathway

G cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_products Final Product DFP 2,6-Difluoropyridine Lith_Int Lithiated Intermediate DFP->Lith_Int 1. LDA, THF, -78 °C LDA LDA (in situ) TMB Trimethyl Borate Bor_Ester Boronate Ester Intermediate Lith_Int->Bor_Ester 2. B(OMe)3, -78 °C Final_Product This compound Bor_Ester->Final_Product 3. Acidic Workup (HCl)

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[2] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) due to the moisture-sensitivity of the organolithium reagents.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )Amount (20 mmol scale)Moles (mmol)Notes
2,6-DifluoropyridineC₅H₃F₂N115.081.8 mL (2.3 g)20Starting material
DiisopropylamineC₆H₁₅N101.193.4 mL (2.43 g)24For LDA preparation
n-Butyllithium (n-BuLi)C₄H₉Li64.0614.4 mL241.67 M solution in hexanes
Trimethyl borateC₃H₉BO₃103.912.7 mL (2.5 g)24Borylating agent
Tetrahydrofuran (THF)C₄H₈O72.11~60 mL-Anhydrous solvent
Hydrochloric Acid (HCl)HCl36.46As needed-4 M aqueous solution
Ethyl AcetateC₄H₈O₂88.11As needed-Extraction solvent
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent
Step-by-Step Procedure
  • Preparation of LDA Solution:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add diisopropylamine (3.4 mL, 24 mmol) and 20 mL of anhydrous THF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add n-butyllithium (14.4 mL of a 1.67 M solution in hexanes, 24 mmol) dropwise to the stirred solution.

    • Stir the resulting mixture at 0 °C for 20-30 minutes to ensure complete formation of LDA.

  • Lithiation of 2,6-Difluoropyridine:

    • In a separate, larger flame-dried flask, dissolve 2,6-difluoropyridine (1.8 mL, 20 mmol) in 20 mL of anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Transfer the freshly prepared LDA solution from step 1 into the 2,6-difluoropyridine solution via cannula while maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation:

    • While stirring at -78 °C, add trimethyl borate (2.7 mL, 24 mmol) dropwise to the reaction mixture.

    • Continue stirring at -78 °C for an additional 1-2 hours.

    • Allow the reaction mixture to slowly warm to room temperature overnight.

  • Work-up and Isolation:

    • Quench the reaction by carefully adding 20 mL of saturated aqueous ammonium chloride solution.

    • Adjust the pH of the aqueous layer to approximately 9 using a 4 M HCl solution. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine these initial organic extracts (Organic Layer B).

    • Further adjust the pH of the aqueous layer to 4 with 4 M HCl.[2]

    • Perform a second series of extractions with ethyl acetate (3 x 30 mL) (Organic Layer C).

    • Combine all organic layers (B and C), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Results

The procedure typically affords the crude product as a white to off-white solid.[1]

  • Yield: A crude yield of approximately 3.0 g (94%) can be expected.[2]

  • Purity: The product is often of sufficient purity to be used in subsequent steps without further purification.[2] Commercially available products typically have a purity of ≥97%.[4]

Experimental Workflow Visualization

G cluster_prep A. LDA Preparation cluster_reaction B. Main Reaction cluster_workup C. Work-up & Isolation prep_lda1 1. Add Diisopropylamine & THF to flask prep_lda2 2. Cool to 0 °C prep_lda1->prep_lda2 prep_lda3 3. Add n-BuLi dropwise prep_lda2->prep_lda3 prep_lda4 4. Stir at 0 °C for 20 min prep_lda3->prep_lda4 react3 7. Add LDA solution via cannula prep_lda4->react3 Transfer LDA react1 5. Dissolve 2,6-DFP in THF react2 6. Cool to -78 °C react1->react2 react2->react3 react4 8. Stir for 1h at -78 °C (Lithiation) react3->react4 react5 9. Add Trimethyl Borate react4->react5 react6 10. Stir for 1-2h at -78 °C (Borylation) react5->react6 react7 11. Warm to Room Temperature react6->react7 workup1 12. Quench with aq. NH4Cl react7->workup1 workup2 13. Adjust pH to 9, Extract with EtOAc workup1->workup2 workup3 14. Adjust pH to 4, Re-extract with EtOAc workup2->workup3 workup4 15. Combine organic layers workup3->workup4 workup5 16. Dry (Na2SO4) & Concentrate workup4->workup5 workup6 17. Obtain crude product workup5->workup6

Caption: Flowchart of the experimental workflow for boronic acid synthesis.

Product Characterization Data

The following table summarizes key physical and chemical properties for this compound.

PropertyValueReference
CAS Number 136466-94-9[2][4][5]
Molecular Formula C₅H₄BF₂NO₂[4][5]
Molecular Weight 158.9 g/mol [4][5]
Appearance White to light yellow crystalline powder[1]
Melting Point 168 °C[5][6]
Purity ≥97%[4]
Storage Inert atmosphere, 2-8°C or Refrigerator[6]

References

In-Depth Technical Guide on the ¹H NMR Spectrum of 2,6-Difluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral characteristics of 2,6-Difluoropyridine-3-boronic acid. Due to the absence of publicly available experimental spectra, this guide presents predicted ¹H NMR data based on established principles of NMR spectroscopy and analysis of similar molecular structures. It also provides a comprehensive, generalized experimental protocol for the acquisition of a ¹H NMR spectrum for this and related compounds, which is essential for researchers in organic synthesis, medicinal chemistry, and drug development.

Core Data Presentation

The anticipated ¹H NMR spectral data for this compound is summarized in the table below. It is important to note that these are predicted values and actual experimental results may vary based on solvent, concentration, and instrument parameters.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Integration
H-4~8.2 - 8.4Triplet of doublets (td)J(H4-H5) ≈ 8.0, J(H4-F) ≈ 2.01H
H-5~7.0 - 7.2Doublet of doublets (dd)J(H5-H4) ≈ 8.0, J(H5-F) ≈ 1.51H
B(OH)₂~5.5 - 6.5Broad singlet (br s)-2H

Note: The chemical shift of the boronic acid protons (B(OH)₂) is highly dependent on the solvent, concentration, and water content, often appearing as a broad, exchangeable signal.

Structural and Signaling Pathway Analysis

The structure of this compound dictates its ¹H NMR spectrum. The pyridine ring contains two aromatic protons, H-4 and H-5. The electron-withdrawing nature of the two fluorine atoms and the boronic acid group significantly deshields these protons, shifting their signals downfield.

The proton at the C-4 position is expected to couple with the adjacent proton at C-5 and also show a smaller coupling to the fluorine atom at C-6. This would result in a triplet of doublets. The proton at the C-5 position will primarily couple with the H-4 proton, and may show a smaller coupling to the fluorine at C-6, resulting in a doublet of doublets. The protons of the boronic acid group are acidic and readily exchange, typically resulting in a broad singlet that may not always be observed or may have a variable chemical shift.

Experimental Protocols

A detailed methodology for acquiring the ¹H NMR spectrum of this compound is provided below. This protocol is a standard procedure that can be adapted for similar small organic molecules.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄), 0.6-0.7 mL

  • NMR tube (5 mm diameter, clean and dry)

  • Pipettes and a filter (e.g., glass wool or a syringe filter)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and minimize proton exchange of the B(OH)₂ group.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters include:

      • Number of scans: 16-64 (to achieve a good signal-to-noise ratio)

      • Relaxation delay (d1): 1-5 seconds

      • Acquisition time (aq): 2-4 seconds

      • Spectral width: 0-12 ppm

    • The Free Induction Decay (FID) signal is recorded.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the multiplicities and coupling constants of the signals to aid in structural assignment.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the ¹H NMR spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_processing Data Processing and Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load Transfer to Spectrometer lock_shim Lock and Shim load->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft Raw Data phase_ref Phase and Reference ft->phase_ref integrate Integrate Peaks phase_ref->integrate analyze Analyze Spectrum integrate->analyze final_report Structural Confirmation analyze->final_report Final Data Interpretation

Caption: Experimental workflow for ¹H NMR analysis.

Navigating the Solubility Landscape of 2,6-Difluoropyridine-3-boronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 2,6-Difluoropyridine-3-boronic acid, a critical building block in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively available in public literature, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in various solvents. Furthermore, this guide outlines the workflow of its principal application, the Suzuki-Miyaura cross-coupling reaction, to provide a practical context for the importance of its solubility profile.

Introduction to this compound

This compound is a fluorinated pyridine derivative that has garnered significant interest in organic synthesis. The presence of two fluorine atoms on the pyridine ring enhances its reactivity and modulates its physicochemical properties, making it a valuable reagent in the synthesis of complex organic molecules.[1] Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] An understanding of its solubility is paramount for optimizing reaction conditions, improving yields, and facilitating purification processes.

Qualitative Solubility Profile

Based on the general principles of solubility and data for analogous compounds such as 2-fluoropyridine-3-boronic acid, a qualitative solubility profile for this compound can be inferred.[2] The polar pyridine ring and the hydrogen-bonding capability of the boronic acid moiety suggest good solubility in polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar ProticWater, Methanol, EthanolSolubleThe boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[2]
Polar AproticDMSO, DMF, Acetonitrile, THFSoluble to Moderately SolubleThe polarity of these solvents can solvate the polar functional groups of the molecule.[2]
NonpolarToluene, Hexanes, Diethyl EtherSparingly Soluble to InsolubleThe high overall polarity of the molecule limits its interaction with nonpolar solvents.[2]

Note: This table provides an estimated solubility profile. Experimental verification is crucial for specific applications.

Quantitative Solubility Data

Table 2: Experimentally Determined Solubility of this compound in Common Solvents at Various Temperatures (Template)

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Water25
50
Methanol25
50
Acetonitrile25
50
Tetrahydrofuran (THF)25
50
Toluene25
50

Experimental Protocols for Solubility Determination

Several robust methods can be employed to quantitatively determine the solubility of this compound. The choice of method may depend on the required accuracy, the amount of sample available, and the available equipment.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[3]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the solute in the filtrate is determined analytically.

Apparatus and Materials:

  • This compound

  • High-purity solvents

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent.

  • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[3]

  • Agitate the mixture for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[3]

  • After agitation, allow the vial to stand undisturbed at the same temperature to allow undissolved solids to sediment.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a pre-calibrated HPLC or UV-Vis method.

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Seal vial and place in temperature- controlled orbital shaker A->B C Agitate for 24-48 hours B->C D Allow undissolved solids to sediment C->D E Withdraw and filter supernatant D->E F Analyze filtrate concentration (HPLC or UV-Vis) E->F G Equilibrium Solubility Data F->G

Workflow for the Shake-Flask Solubility Determination Method.

Dynamic (Synthetic) Method

The dynamic, or synthetic, method involves monitoring the dissolution of a solid in a liquid under controlled heating.[4]

Principle: A mixture of the boronic acid and solvent of a known composition is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.

Apparatus and Materials:

  • This compound

  • High-purity solvents

  • Analytical balance

  • Jacketed glass vessel

  • Magnetic stirrer

  • Heating/cooling circulator

  • Calibrated temperature probe

  • Turbidity sensor or laser light source and detector

Procedure:

  • Accurately weigh the boronic acid and the chosen solvent into the jacketed glass vessel to prepare a sample of a known mole fraction.

  • Heat the biphasic sample at a slow, constant rate (e.g., 0.2 K/min) while ensuring vigorous stirring.

  • Continuously monitor the turbidity of the solution.

  • Record the temperature at which the turbidity completely disappears. This is the solid-liquid equilibrium point for that composition.

  • Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).

Application in Suzuki-Miyaura Cross-Coupling

The solubility of this compound is a critical factor in its successful application in the Suzuki-Miyaura cross-coupling reaction. Adequate solubility in the reaction solvent is necessary to ensure efficient mass transport and reaction kinetics.

The Suzuki-Miyaura coupling reaction involves three main steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][5]

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_product Final Product A Combine Aryl Halide, This compound, Base, and Solvent B Degas the mixture A->B C Add Palladium Catalyst and Ligand B->C D Heat the reaction mixture with stirring C->D E Monitor reaction progress (TLC, GC/MS, or LC/MS) D->E F Cool to room temperature and quench the reaction E->F G Extract with an organic solvent F->G H Dry and concentrate the organic phase G->H I Purify by column chromatography H->I J Isolated Biaryl Product I->J

General Experimental Workflow for the Suzuki-Miyaura Cross-Coupling Reaction.

Conclusion

While quantitative solubility data for this compound is not yet widely disseminated, this guide provides the necessary theoretical framework and practical protocols for its determination. A thorough understanding of its solubility in various solvent systems is a critical prerequisite for its effective use in synthetic chemistry, particularly for the widely employed Suzuki-Miyaura cross-coupling reaction. The methodologies and templates provided herein are intended to empower researchers to generate reliable solubility data, thereby accelerating the pace of drug discovery and development.

References

Stability and Storage of 2,6-Difluoropyridine-3-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, storage, and handling of 2,6-difluoropyridine-3-boronic acid, a key building block in medicinal chemistry and drug development. Understanding the physicochemical properties of this reagent is critical for ensuring its integrity, which is paramount for reproducible and successful synthetic outcomes. This document outlines the principal degradation pathways, recommended storage and handling protocols, and detailed experimental methodologies for stability assessment.

Core Concepts in Boronic Acid Stability

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups. While immensely useful in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, they are susceptible to several degradation pathways. For this compound, the electron-withdrawing nature of the two fluorine atoms and the presence of the pyridine nitrogen introduce specific stability considerations.

The primary factors influencing the stability of this compound include moisture, heat, light, pH, and the presence of oxidizing agents. These factors can promote two major degradation pathways: protodeboronation and boroxine formation.

Key Degradation Pathways

Protodeboronation

Protodeboronation is the most significant degradation pathway for many arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This process is often irreversible and leads to the loss of the desired reagent. The rate of protodeboronation is highly dependent on the electronic properties of the aryl group and the reaction conditions, particularly pH.[2]

For pyridine-boronic acids, the position of the boronic acid group is a critical determinant of stability. Generally, 3- and 4-pyridinylboronic acids exhibit good stability, whereas 2-pyridinylboronic acids are notoriously unstable due to the nitrogen atom's proximity.[3][4] As a 3-pyridinyl derivative, this compound is expected to have a relatively stable C-B bond compared to its 2-pyridinyl counterparts.

However, the presence of two strongly electron-withdrawing fluorine atoms decreases the electron density of the pyridine ring.[5] This increased electron deficiency can make the carbon-boron bond more susceptible to cleavage under certain conditions, particularly in basic media often employed in cross-coupling reactions.[1][6]

dot

Caption: Major degradation pathways for this compound.

Boroxine Formation

In the solid state or in anhydrous conditions, boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[7] This process involves the condensation of three boronic acid molecules with the elimination of three molecules of water. While boroxine formation is reversible upon exposure to water, the presence of significant amounts of the boroxine form can affect the stoichiometry and kinetics of subsequent reactions. The equilibrium between the boronic acid and the boroxine is driven by the removal or addition of water.[8]

Recommended Storage and Handling

To mitigate degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are recommended.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Refrigerate at 2-8°C.Slows down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to moisture and oxygen, thereby preventing hydrolysis, boroxine formation, and oxidation.[7]
Container Keep in a tightly sealed, opaque container.Prevents ingress of moisture and air, and protects from light to avoid potential photodecomposition.
Handling Handle in a well-ventilated area or fume hood. Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.Prevents inhalation and skin/eye contact. Boronic acids can be irritating.
Incompatibilities Avoid strong oxidizing agents.Oxidizing agents can cleave the carbon-boron bond.[7]

Experimental Protocols for Stability Assessment

The stability of this compound can be quantitatively assessed using various analytical techniques. The following are generalized protocols for stability-indicating assays.

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

An HPLC method can be developed to separate and quantify the parent boronic acid from its primary degradation product, 2,6-difluoropyridine.

  • Objective: To determine the percentage of this compound remaining over time under specific stress conditions (e.g., temperature, pH).

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water with a pH modifier (e.g., 0.1% formic acid or ammonium acetate buffer) to ensure good peak shape. The pH should be optimized to achieve separation and stability on the column.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV maximum of this compound (e.g., ~260-270 nm).

  • Procedure:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water).

    • Prepare standards of the potential degradation product, 2,6-difluoropyridine, for peak identification.

    • Aliquot the stock solution into several vials. Subject these vials to various stress conditions (e.g., 40°C, pH 4, pH 9).

    • At predetermined time points (e.g., 0, 24, 48, 72 hours), remove a vial, quench any reaction if necessary, and inject it into the HPLC.

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak area of any degradation products.

    • Calculate the percentage of the parent compound remaining at each time point.

Stability Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of the boronic acid in solution.

  • Objective: To observe the disappearance of signals corresponding to this compound and the appearance of new signals from degradation products.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O with a co-solvent if needed).

  • Procedure:

    • Dissolve a precisely weighed amount of this compound in the chosen deuterated solvent in an NMR tube. An internal standard (e.g., 1,3,5-trimethoxybenzene) can be added for quantitative analysis.

    • Acquire an initial ¹H, ¹⁹F, and/or ¹¹B NMR spectrum (t=0).

    • Store the NMR tube under the desired stress condition (e.g., elevated temperature).

    • Acquire subsequent NMR spectra at various time intervals.

    • Integrate the characteristic signals of the parent compound and the degradation products relative to the internal standard to determine the extent of degradation over time. The appearance of signals corresponding to 2,6-difluoropyridine would indicate protodeboronation. Changes in the ¹¹B NMR spectrum can indicate the interconversion between the boronic acid and boroxine forms.

dot

Caption: Recommended workflow for storage, handling, and stability verification.

Summary and Conclusions

The stability of this compound is a critical parameter for its effective use in research and development. While its 3-pyridinyl structure confers a degree of stability against protodeboronation compared to 2-pyridinyl analogues, the electron-withdrawing fluorine atoms necessitate careful handling and storage to prevent degradation. The primary degradation pathways are protodeboronation, particularly under basic conditions, and the reversible formation of boroxines in anhydrous environments.

Adherence to stringent storage conditions—refrigeration under an inert, dry atmosphere—is the most effective strategy to ensure the long-term integrity of this reagent. For applications requiring high purity and reproducibility, periodic stability assessment using the HPLC or NMR protocols outlined in this guide is strongly recommended. By understanding and controlling the factors that influence its stability, researchers can confidently employ this compound as a reliable building block in the synthesis of novel chemical entities.

References

handling and safety precautions for 2,6-Difluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Difluoropyridine-3-boronic acid: Handling, Safety, and Experimental Protocols

This guide provides comprehensive handling and safety information for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed safety protocols, physical and chemical properties, and representative experimental methodologies.

Chemical and Physical Properties

This compound is a solid, fluorine-containing substituted pyridine boronic acid derivative. The presence of fluorine atoms significantly influences the electronic properties of the molecule, making it a valuable reagent in organic synthesis.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C5H4BF2NO2
Molecular Weight 158.90 g/mol
Appearance White to light yellow powder or crystal
Melting Point 168 °C
Storage Temperature Refrigerator (2-8°C) in an inert atmosphere
CAS Number 136466-94-9

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. This compound is classified as an irritant.

Table 2: Hazard Identification and GHS Classification

HazardClassificationGHS PictogramSignal WordHazard Statements
Skin IrritationCategory 2GHS07WarningH315: Causes skin irritation.[1][2]
Eye IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3GHS07WarningH335: May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles that meet European standard EN 166.

  • Hand Protection: Use protective gloves.

  • Skin and Body Protection: Wear long-sleeved clothing.

  • Respiratory Protection: If working with the powder outside of a fume hood or in case of high concentrations, use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator.

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a refrigerator.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Ingestion Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]

Experimental Protocols

This compound is a versatile reagent, commonly used in Suzuki-Miyaura cross-coupling reactions to introduce a 2,6-difluoropyridinyl moiety into organic molecules. Below are representative protocols adapted from procedures for similar pyridine boronic acids. Researchers should optimize these conditions for their specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical setup for the cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

  • Reaction Setup: In a Schlenk tube or microwave vial, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (can range from minutes for microwave-assisted reactions to several hours for conventional heating). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the lithiation of 2,6-difluoropyridine followed by quenching with a borate ester.

Materials:

  • 2,6-Difluoropyridine

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Trimethyl borate

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • LDA Preparation: Prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-butyllithium to a solution of diisopropylamine in THF at -20 °C, followed by stirring at 0 °C.

  • Lithiation: Cool the LDA solution to -78 °C and slowly add 2,6-difluoropyridine. Stir the mixture at this temperature.

  • Borylation: Add trimethyl borate to the reaction mixture and allow it to slowly warm to room temperature.

  • Hydrolysis: Quench the reaction with aqueous HCl.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product, which can be used directly or purified further.[1]

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows.

SafeHandlingWorkflow Acquisition Acquisition & Receipt Storage Proper Storage (2-8°C, Inert Atmosphere) Acquisition->Storage RiskAssessment Risk Assessment Storage->RiskAssessment PPE Don PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPE Handling Handling in Fume Hood (Weighing, Transfer) PPE->Handling Reaction Chemical Reaction Handling->Reaction WasteDisposal Waste Disposal (Follow Institutional Guidelines) Handling->WasteDisposal Workup Reaction Work-up & Purification Reaction->Workup Reaction->WasteDisposal Workup->WasteDisposal Decontamination Decontamination of Glassware & Work Area Workup->Decontamination Decontamination->Storage End of Process

Caption: Safe handling workflow for this compound.

SuzukiCouplingWorkflow Start Start: Assemble Reagents (Boronic Acid, Halide, Base, Catalyst) Setup Reaction Setup in Inert Atmosphere (Evacuate & Backfill with Ar/N2) Start->Setup Solvent Add Degassed Solvent Setup->Solvent Heating Heat to Reaction Temperature (e.g., 80-120°C) Solvent->Heating Monitor Monitor Progress (TLC/LC-MS) Heating->Monitor Monitor->Heating Reaction Incomplete Workup Cool, Quench, and Extract Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End End: Characterize Pure Product Purify->End

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Commercial Suppliers and Technical Guide for 2,6-Difluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2,6-Difluoropyridine-3-boronic acid is a key reagent. Its unique structure makes it invaluable in organic synthesis, particularly in the creation of complex molecules for pharmaceuticals and agrochemicals. This guide provides an in-depth look at its commercial availability, key technical data, and a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability

Several chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. Key suppliers include:

  • Chem-Impex: A supplier of a wide range of chemical compounds.

  • Thermo Scientific (available through Fisher Scientific and Rhenium Bio Science): A major provider of scientific research products.[1][2][3]

  • Sigma-Aldrich: A well-known supplier of chemicals and laboratory equipment.[4][5]

  • Boron Molecular: A company specializing in boron-containing compounds.[6]

Technical Data

The following table summarizes the key quantitative data for this compound, compiled from various suppliers. This allows for a straightforward comparison of the product specifications.

PropertyValueSource(s)
CAS Number 136466-94-9Chem-Impex, Sigma-Aldrich, Thermo Scientific[3][4][7]
Molecular Formula C₅H₄BF₂NO₂Chem-Impex, Sigma-Aldrich, Thermo Scientific[3][7]
Molecular Weight 158.9 g/mol Chem-Impex, Sigma-Aldrich, Thermo Scientific[3][7]
Purity ≥95% - 97%Thermo Scientific, Sigma-Aldrich[1][2][4]
Melting Point 96 - 102 °CChem-Impex[7]
Appearance White to slightly yellow crystalline powderChem-Impex[7]
Storage Conditions Room Temperature or RefrigeratorChem-Impex, Sigma-Aldrich[4][7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a fundamental method for the formation of carbon-carbon bonds, and this compound is an excellent substrate for synthesizing biaryl and heteroaryl compounds. Below is a detailed, representative protocol for a typical Suzuki-Miyaura reaction.

Materials
  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DME, often with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser or sealed vessel for microwave synthesis

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure
  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

    • Add the palladium catalyst (typically 1-5 mol%).

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl halide.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.

    • Stir the reaction for the required time, which can range from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl or heteroaryl product.

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams, created using the DOT language, outline the experimental workflow and a conceptual signaling pathway where a product of this reaction might be utilized.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification A Combine Reactants: - this compound - Aryl Halide - Base - Palladium Catalyst B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F G Extraction with Ethyl Acetate F->G H Wash with Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K Final Product J->K Pure Product Signaling_Pathway cluster_inhibition Conceptual Drug Action Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse SynthesizedInhibitor Synthesized Inhibitor (Biaryl Compound) SynthesizedInhibitor->Kinase2 Inhibition

References

Methodological & Application

Suzuki-Miyaura coupling with 2,6-Difluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the Suzuki-Miyaura cross-coupling reaction using 2,6-Difluoropyridine-3-boronic acid, a critical building block for creating advanced intermediates in pharmaceutical and materials science research.

Application Notes

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This palladium-catalyzed reaction is exceptionally valued in the pharmaceutical industry for its reliability in synthesizing biaryl and heteroaryl compounds, which are prevalent motifs in biologically active molecules.[3]

The focus of this document is on the application of This compound . The incorporation of a difluorinated pyridine ring into a molecule is a strategic design element in medicinal chemistry. The fluorine atoms can significantly alter a compound's properties by enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.[4][5][6] The 2,6-difluoro substitution pattern makes the pyridine core highly electron-deficient and offers unique vectors for subsequent chemical modifications, such as regioselective nucleophilic aromatic substitution (SNAr).[7][8]

Significance in Drug Discovery and Development

The 2,6-difluoro-3-pyridyl motif is a key component in the development of novel therapeutics. Its strong electron-withdrawing nature influences the electronic properties of the resulting biaryl compound, which can be crucial for target engagement. Furthermore, the carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby extending the in vivo half-life of a drug candidate.[6][7] Molecules containing this scaffold have been investigated as potent inhibitors for targets such as Protein Kinase C (PKC) theta, demonstrating their utility in creating new drug candidates.[7][9]

Challenges and Considerations

While powerful, the Suzuki-Miyaura coupling of electron-deficient heteroaryl boronic acids like this compound presents specific challenges. These substrates can be prone to competitive protodeboronation under basic reaction conditions, where the boronic acid group is cleaved and replaced by a hydrogen atom, reducing the yield of the desired product.[10][11]

Successful coupling often requires careful optimization of reaction parameters:

  • Catalyst System: The choice of palladium catalyst and phosphine ligand is critical. Ligands such as SPhos or XPhos, known for promoting couplings of challenging substrates, or dppf-ligated catalysts, are often effective.[3][10]

  • Base: A milder or non-aqueous base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be preferable to strong aqueous bases to minimize protodeboronation.[12]

  • Solvent: Anhydrous, degassed solvents such as 1,4-dioxane or THF are typically used to maintain an inert atmosphere and ensure catalyst stability.[12][13]

Reaction Data

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of fluorinated pyridine boronic acids with various aryl halides. While specific data for this compound is not extensively published, these conditions, derived from closely related analogs like 2-Fluoropyridine-3-boronic acid, serve as an excellent starting point for optimization.[12][14]

Aryl Halide (Ar-X) Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Ref.
4-ChloroanisolePd₂(dba)₃ (1.5)SPhos (3.0)KF (3.0)1,4-Dioxane11018~85-95[12]
4-BromotoluenePd(PPh₃)₄ (5.0)-K₂CO₃ (2.0)Dioxane/H₂O120 (µW)0.25~90-98[13]
1-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂ (10)-Na₃PO₄ (3.0)1,4-Dioxane8516~70-80[3][15]
2-BromothiophenePd(dppf)Cl₂ (10)-Na₃PO₄ (3.0)Dioxane/H₂O8516~60-75[3][15]
3-BromoquinolinePd(PPh₃)₄ (4.0)-K₂CO₃ (2.0)Toluene/H₂O10012~80-90[16]

Note: Yields are approximate and highly dependent on the specific substrate and precise reaction conditions. This table is illustrative.

Detailed Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for similar fluorinated pyridine boronic acids and may require optimization for specific substrates.[12][13]

Materials:

  • This compound (1.2 equiv.)

  • Aryl Halide (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Inert Atmosphere:

    • Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Using a syringe, add anhydrous and degassed 1,4-dioxane (5 mL) to the Schlenk tube.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification:

    • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Microwave-Assisted Protocol

Microwave irradiation can dramatically reduce reaction times and often improves yields.[13]

Procedure:

  • Reaction Setup: In a 10 mL microwave vial with a stir bar, combine the aryl halide (0.5 mmol), this compound (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and K₂CO₃ (1.0 mmol).[13]

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).[13]

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes.[13]

  • Work-up and Purification: Follow steps 5 and 6 from the conventional heating protocol.

Visualizations

Catalytic Cycle and Workflow Diagrams

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) pd0->pd2_complex Oxidative Addition center pd2_trans Ar-Pd(II)L₂-Ar' (Transmetalation Complex) pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination aryl_halide Aryl Halide (Ar-X) boronic_acid Boronic Acid (Ar'-B(OH)₂) + Base product Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1]

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification setup 1. Combine Reagents (Boronic Acid, Aryl Halide, Catalyst, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon) setup->inert solvent 3. Add Degassed Solvent inert->solvent execute 4. Heat Reaction Mixture (Conventional or Microwave) solvent->execute monitor 5. Monitor Progress (TLC / LC-MS) execute->monitor workup 6. Quench and Extract (Aqueous Work-up) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify characterize 8. Characterize Final Product purify->characterize

Caption: General experimental workflow for biaryl synthesis.[4][12]

Caption: Logical relationships of key reaction components.

References

Application Notes and Protocols for 2,6-Difluoropyridine-3-boronic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-difluoropyridine-3-boronic acid as a key building block in the synthesis of novel agrochemicals. The inclusion of the 2,6-difluoropyridine moiety can significantly enhance the biological efficacy, metabolic stability, and overall performance of fungicides and herbicides. The primary synthetic strategy highlighted is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.

Introduction

This compound is a valuable synthetic intermediate in modern agrochemical research. The presence of two fluorine atoms on the pyridine ring alters the electronic properties of the molecule, often leading to improved biological activity and favorable physicochemical characteristics in the final product. This building block is particularly useful for accessing novel chemical spaces in the development of next-generation fungicides and herbicides. The Suzuki-Miyaura coupling reaction is a powerful tool for incorporating this fluorinated pyridine scaffold into a wide range of molecular architectures.

Application in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)

A prominent application of pyridine-based structures in agrochemicals is in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. These fungicides act by disrupting the mitochondrial respiratory chain in fungi, a crucial pathway for energy production. The pyridine ring often forms a key part of the toxophore that binds to the succinate dehydrogenase enzyme complex.

Signaling Pathway: SDHI Fungicide Mode of Action

Succinate Dehydrogenase Inhibitors (SDHIs) disrupt the fungal mitochondrial respiratory chain at Complex II (Succinate Dehydrogenase). This inhibition blocks the oxidation of succinate to fumarate, a key step in the Krebs cycle, and prevents the transfer of electrons to the ubiquinone pool. The disruption of the electron transport chain ultimately leads to a cessation of ATP production, causing cellular energy depletion and fungal death.

SDHI_Pathway cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) UQ_pool Ubiquinone Pool Complex_III Complex III UQ_pool->Complex_III e- transfer ATP_Synthase ATP Synthase (Complex V) Complex_III->ATP_Synthase Proton Motive Force SDHI SDHI Fungicide (e.g., Pyridine Carboxamide) SDHI->Succinate Inhibition ATP ATP ATP_Synthase->ATP Synthesis Fungal_Cell_Death Fungal Cell Death ATP->Fungal_Cell_Death Energy Depletion Leads to

Caption: Mechanism of action of SDHI fungicides.

Experimental Protocol: Synthesis of a Pyridine Carboxamide Fungicide Analogue

This protocol details a three-step synthesis of a novel phenyl-pyridine carboxamide, a class of compounds with potential as SDHI fungicides. The key step is a Suzuki-Miyaura cross-coupling of this compound with a functionalized bromophenyl intermediate. While this protocol is adapted from a synthesis using 2-fluoropyridine-3-boronic acid, it serves as a robust starting point for the 2,6-difluoro analogue, with the acknowledgment that optimization of reaction conditions may be necessary.

Fungicide_Synthesis_Workflow start This compound + Methyl 2-bromo-5-nitrobenzoate step1 Step 1: Suzuki-Miyaura Coupling start->step1 intermediate1 Methyl 2-(2,6-difluoropyridin-3-yl)-5-nitrobenzoate step1->intermediate1 step2 Step 2: Nitro Group Reduction intermediate1->step2 intermediate2 Methyl 5-amino-2-(2,6-difluoropyridin-3-yl)benzoate step2->intermediate2 step3 Step 3: Amide Coupling intermediate2->step3 final_product Target Pyridine Carboxamide Fungicide step3->final_product

Caption: Synthetic workflow for a pyridine carboxamide fungicide.

This protocol describes the palladium-catalyzed cross-coupling of this compound with methyl 2-bromo-5-nitrobenzoate.

Materials and Reagents:

Reagent/MaterialPurity/GradeRecommended Supplier
This compound≥95%Various
Methyl 2-bromo-5-nitrobenzoate≥98%Various
Pd(dppf)Cl₂≥98%Strem Chemicals
K₂CO₃AnhydrousFisher Scientific
1,4-DioxaneAnhydrous, degassedAcros Organics
WaterDeionized, degassedIn-house
Ethyl AcetateACS GradeVWR
BrineSaturatedIn-house
Anhydrous Na₂SO₄ACS GradeFisher Scientific

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.2 eq), methyl 2-bromo-5-nitrobenzoate (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-(2,6-difluoropyridin-3-yl)-5-nitrobenzoate.

Quantitative Data (Representative):

Reactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compoundMethyl 2-bromo-5-nitrobenzoatePd(dppf)Cl₂K₂CO₃Dioxane/H₂O901275-85 (expected)

This protocol details the reduction of the nitro group to an amine using iron powder.

Procedure:

  • In a round-bottom flask, dissolve methyl 2-(2,6-difluoropyridin-3-yl)-5-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (NH₄Cl, 4.0 eq).

  • Heat the mixture to 80 °C and stir vigorously for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 5-amino-2-(2,6-difluoropyridin-3-yl)benzoate, which can often be used in the next step without further purification.

Quantitative Data (Representative):

Starting MaterialReducing AgentCatalyst/AdditiveSolventTemp (°C)Time (h)Yield (%)
Methyl 2-(2,6-difluoropyridin-3-yl)-5-nitrobenzoateFe powderNH₄ClEthanol/H₂O804>90 (crude)

This protocol describes the final amide bond formation to yield the target fungicide analogue.

Procedure:

  • Dissolve methyl 5-amino-2-(2,6-difluoropyridin-3-yl)benzoate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere and cool to 0 °C.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product.

Quantitative Data (Representative):

AmineAcyl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)
Methyl 5-amino-2-(2,6-difluoropyridin-3-yl)benzoate3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloridePyridineCH₂Cl₂0 to RT680-90 (expected)

Application in Herbicide Synthesis: Acetyl-CoA Carboxylase (ACCase) Inhibitors

Difluoropyridine moieties are also found in some herbicides that inhibit acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid synthesis in grasses.

Signaling Pathway: ACCase Inhibitor Herbicide Mode of Action

ACCase-inhibiting herbicides, such as aryloxyphenoxypropionates ('FOPs') and cyclohexanediones ('DIMs'), target the acetyl-CoA carboxylase enzyme in the chloroplasts of susceptible grass species. This enzyme catalyzes the first committed step in fatty acid biosynthesis. Inhibition of ACCase blocks the production of malonyl-CoA, leading to a depletion of fatty acids required for the formation of new cell membranes. This ultimately results in the cessation of growth at the meristematic tissues and death of the weed.

ACCase_Inhibitor_Pathway cluster_fatty_acid_synthesis Fatty Acid Synthesis (in Chloroplast) Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACCase Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Membranes Cell Membranes Fatty_Acids->Membranes Biosynthesis of ACCase_Inhibitor ACCase Inhibitor Herbicide (e.g., containing a difluoropyridine moiety) ACCase_Inhibitor->Acetyl_CoA Inhibition Growth Plant Growth Membranes->Growth Essential for Weed_Death Weed Death Growth->Weed_Death Cessation of Growth Leads to

Caption: Mechanism of action of ACCase inhibitor herbicides.

Experimental Protocol: Synthesis of a Herbicidal Aryloxyphenoxypyridine Analogue

The following is a representative protocol for the synthesis of an aryloxyphenoxypyridine, a class of compounds known for their herbicidal activity as ACCase inhibitors. This protocol involves a nucleophilic aromatic substitution reaction where the 2,6-difluoropyridine-3-yl moiety is coupled with a substituted phenol.

Herbicide_Synthesis_Workflow start This compound step1 Conversion to 3-Hydroxy-2,6-difluoropyridine (Hypothetical Intermediate Step) start->step1 intermediate1 3-Hydroxy-2,6-difluoropyridine step1->intermediate1 step2 Nucleophilic Aromatic Substitution intermediate1->step2 start2 Substituted Phenol start2->step2 final_product Target Aryloxyphenoxypyridine Herbicide step2->final_product

Caption: Synthetic workflow for an aryloxyphenoxypyridine herbicide.

Note: A direct conversion of the boronic acid to a hydroxyl group might involve multiple steps not detailed here. The key bond formation is the ether linkage.

Materials and Reagents:

Reagent/MaterialPurity/GradeRecommended Supplier
3-Hydroxy-2,6-difluoropyridine≥95%Various
Substituted Phenol (e.g., 4-hydroxyphenylpyruvic acid methyl ester)≥98%Various
K₂CO₃AnhydrousFisher Scientific
Dimethylformamide (DMF)AnhydrousAcros Organics
Ethyl AcetateACS GradeVWR
BrineSaturatedIn-house
Anhydrous Na₂SO₄ACS GradeFisher Scientific

Procedure:

  • To a round-bottom flask, add the substituted phenol (1.0 eq), 3-hydroxy-2,6-difluoropyridine (1.1 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the phenol.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final aryloxyphenoxypyridine product.

Quantitative Data (Representative):

Pyridine DerivativePhenol DerivativeBaseSolventTemp (°C)Time (h)Yield (%)
3-Hydroxy-2,6-difluoropyridine4-Hydroxyphenylpyruvic acid methyl esterK₂CO₃DMF1001070-80 (expected)

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel agrochemicals. Its successful incorporation into molecular scaffolds via Suzuki-Miyaura coupling and other synthetic transformations allows for the development of potent fungicides and herbicides. The provided protocols offer a solid foundation for researchers to explore the synthesis of new crop protection agents with improved efficacy and desirable properties. Further optimization of these methods for specific substrates is encouraged to achieve the best possible outcomes in the discovery and development of next-generation agrochemicals.

The Strategic Application of 2,6-Difluoropyridine-3-boronic Acid in Medicinal Chemistry: A Focus on Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,6-Difluoropyridine-3-boronic acid is a versatile and increasingly important building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic compounds with therapeutic potential. Its unique electronic properties, stemming from the two electron-withdrawing fluorine atoms on the pyridine ring, make it an attractive reagent for introducing the 2,6-difluoropyridinyl moiety into drug candidates. This moiety can significantly influence the physicochemical properties of a molecule, such as its pKa, metabolic stability, and binding affinity to biological targets. This application note will delve into the use of this compound in the synthesis of kinase inhibitors, with a particular focus on its application in the development of novel therapeutics targeting aberrant kinase signaling pathways in cancer. Detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions are provided, along with a summary of relevant biological data.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon bonds between aryl or heteroaryl halides and organoboron compounds.[1][2] this compound has emerged as a valuable reagent in this context, allowing for the incorporation of the 2,6-difluoropyridinyl group, a key pharmacophore in a variety of biologically active molecules.[3] The fluorine atoms can modulate the electronic nature of the pyridine ring, potentially enhancing interactions with protein targets and improving pharmacokinetic profiles.[4]

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] Consequently, kinase inhibitors have become a major class of targeted therapeutics.[5] The strategic incorporation of fluorinated heterocycles, such as the 2,6-difluoropyridinyl moiety, has been shown to be a successful strategy in the design of potent and selective kinase inhibitors.[4]

This note will explore the application of this compound in the synthesis of kinase inhibitors, using Activated Cdc42-associated kinase 1 (ACK1, also known as TNK2) as a representative target. ACK1 is a non-receptor tyrosine kinase that is implicated in the progression of various cancers, including prostate, breast, and lung cancer, making it an attractive target for therapeutic intervention.[1][6]

Featured Application: Synthesis of ACK1 Kinase Inhibitors

The development of potent and selective ACK1 inhibitors is an active area of research in oncology.[1][7] The general structure of many kinase inhibitors consists of a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase, with various substituents extending into surrounding regions to enhance potency and selectivity. The 2,6-difluoropyridinyl moiety, introduced via Suzuki-Miyaura coupling of this compound, can serve as a key component of such inhibitors.

Biological Activity of Related ACK1 Inhibitors

While specific compounds synthesized directly with this compound are proprietary or in early stages of development, the structure-activity relationship (SAR) of analogous compounds highlights the importance of the substituted pyridine ring. The following table summarizes the in vitro inhibitory activity of a series of pyrimidine-based ACK1 inhibitors, demonstrating the impact of substitutions on the pyridine moiety.

CompoundR³ (Aniline)ACK1 IC₅₀ (nM)[1]
(R)-9b2-Cl, 6-FH4-aminocarbonylphenyl56
9e2-Cl, 6-FH4-carboxyphenyl85
9j2-Br, 6-FH4-carboxyphenyl>1000 (85% inhib. at 10µM)
9n2-Cl, 6-FH3-carboxyphenyl34
9m2-Cl, 6-FH2-carboxyphenyl>1000 (85% inhib. at 10µM)
202-Cl, 6-FH3-fluoro-4-carboxyphenyl18
9o2-Cl, 6-FH4-(carboxymethyl)phenyl21
9s2-Cl, 6-FH1H-indazol-6-yl34

Table 1: In vitro ACK1 inhibitory activity of pyrimidine-based inhibitors with varying substitutions.

Signaling Pathway and Experimental Workflow

The development of ACK1 inhibitors involves a multi-step process, from initial synthesis to biological evaluation. The signaling pathway diagram below illustrates the central role of ACK1 in cancer cell proliferation, providing the rationale for its therapeutic targeting. The subsequent workflow diagram outlines the general steps involved in the synthesis and evaluation of novel inhibitors using this compound.

ACK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) ACK1 ACK1 (TNK2) RTK->ACK1 Activation AKT AKT ACK1->AKT Phosphorylation (Tyr176) Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor ACK1 Inhibitor (e.g., (R)-9b) Inhibitor->ACK1 Inhibition

Figure 1: Simplified ACK1 Signaling Pathway in Cancer.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Suzuki_Coupling Inhibitor Target Inhibitor Suzuki_Coupling->Inhibitor Kinase_Assay In vitro Kinase Assay (IC50 determination) Inhibitor->Kinase_Assay Cell_Assay Cell-based Assays (Proliferation, Apoptosis) Kinase_Assay->Cell_Assay In_Vivo In vivo Studies (Xenograft models) Cell_Assay->In_Vivo

Figure 2: General workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

The following protocols provide a general methodology for the Suzuki-Miyaura cross-coupling of this compound with a generic (hetero)aryl halide. Optimization may be required for specific substrates.

Protocol 1: Conventional Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equiv)

  • (Hetero)aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound, the (hetero)aryl halide, palladium catalyst, and base.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.5 equiv)

  • (Hetero)aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF or DME)

  • Microwave synthesis vial with a stir bar

Procedure:

  • In a microwave synthesis vial, combine this compound, the (hetero)aryl halide, palladium catalyst, and base.

  • Add the solvent and seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The Suzuki-Miyaura coupling provides an efficient means to incorporate the 2,6-difluoropyridinyl moiety, which can impart favorable properties to the resulting molecules, leading to enhanced biological activity. The protocols and data presented herein serve as a guide for researchers in the application of this important reagent in drug discovery and development.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2,6-Difluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed transformation is particularly crucial in pharmaceutical and materials science for the construction of biaryl and heteroaryl scaffolds. The synthesis of 3-aryl-2,6-difluoropyridines is of significant interest as the difluoropyridine moiety can impart unique electronic properties, enhance metabolic stability, and improve the binding affinity of drug candidates.

However, the Suzuki coupling of 2,6-difluoropyridine-3-boronic acid presents specific challenges, primarily due to the substrate's susceptibility to protodeboronation under basic conditions. This decomposition pathway can lead to reduced yields and the formation of unwanted byproducts. Therefore, the careful selection of the palladium catalyst, ligands, base, and reaction conditions is paramount for a successful and high-yielding transformation. These application notes provide detailed protocols and guidance for the effective palladium-catalyzed Suzuki coupling of this compound with a variety of aryl halides.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (in this case, the 2,6-difluoropyridin-3-yl group) to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar'B(OH)₂, Base) pd_intermediate->transmetalation diaryl_pd Ar-Pd(II)L_n-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Key Considerations for Coupling with this compound

Due to the electron-deficient nature of the pyridine ring and the presence of two fluorine atoms, this compound is prone to decomposition. To mitigate this, the following points should be considered:

  • Catalyst and Ligand Selection: Modern palladium precatalysts featuring bulky, electron-rich phosphine ligands are highly effective. Ligands such as SPhos, XPhos, and RuPhos can promote the desired catalytic cycle and suppress side reactions.[1] Pd(dppf)Cl₂ is also a robust and commonly used catalyst for this type of transformation.[2]

  • Base Selection: The choice of base is critical to prevent protodeboronation. Milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are generally preferred over stronger bases such as sodium hydroxide or alkoxides.[1]

  • Solvent System: Anhydrous aprotic solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF) are standard. The addition of a small amount of water can sometimes be beneficial for dissolving the base and facilitating the transmetalation step, but excess water should be avoided.[1][3]

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can significantly reduce the degradation of the boronic acid. Microwave-assisted synthesis is an excellent technique for rapidly heating the reaction to the desired temperature, often leading to shorter reaction times and improved yields.

Experimental Protocols

Below are representative protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. These should be regarded as starting points, and optimization for specific substrates may be necessary.

Protocol 1: Conventional Heating Conditions

This protocol is adapted from procedures for similar challenging heteroaryl boronic acids.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for the specified time (typically 2-24 hours), monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2,6-difluoropyridine.

Protocol 2: Microwave-Assisted Synthesis

This protocol is particularly useful for rapid reaction optimization and library synthesis.

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • This compound (0.6 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane (4 mL) and Water (1 mL))

  • 10 mL microwave vial with a stir bar

Procedure:

  • Reaction Setup: To a 10 mL microwave vial containing a stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Solvent Addition: Add the 1,4-dioxane and water.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).

  • Work-up and Purification: After cooling, follow the work-up and purification steps outlined in Protocol 1.

Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Boronic Acid, Base, Catalyst) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Reaction (Heating or Microwave) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Figure 2: General Experimental Workflow for Suzuki Coupling.

Data Presentation: Catalyst and Condition Screening

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of fluorinated pyridyl boronic acids with various aryl halides, which can serve as a guide for reactions involving this compound.

Table 1: Screening of Reaction Conditions for Suzuki Coupling of Fluorinated Pyridine Boronic Acids

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
1Pd(dppf)Cl₂ (10)-Na₃PO₄ (3)Dioxane/H₂O (4:1)100Varies5-89[3]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)100VariesHigh[1]
3Pd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)n-Butanol100VariesHigh[1]
4Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)120 (µW)0.25>90[4]
5Pd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)120 (µW)0.2585-95[4]

*Yields are reported for the coupling of 2-fluoropyridine-3-boronic acid with various aryl bromides.

Table 2: Substrate Scope with Optimized Microwave Conditions

Optimized Conditions: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 equiv.), Dioxane/H₂O (4:1), 120 °C, 15 min (for 2-fluoropyridine-3-boronic acid).

EntryAryl HalideProductExpected Yield (%)Reference
14-Bromoanisole3-(4-Methoxyphenyl)-2,6-difluoropyridine> 90[4]
21-Bromo-4-(trifluoromethyl)benzene2,6-Difluoro-3-(4-(trifluoromethyl)phenyl)pyridine85-95[4]
33-Bromobenzonitrile3-(2,6-Difluoropyridin-3-yl)benzonitrile80-90[4]
42-Bromonaphthalene2,6-Difluoro-3-(naphthalen-2-yl)pyridine> 90[4]
54-Chlorotoluene2,6-Difluoro-3-(p-tolyl)pyridine60-75[4]

Troubleshooting and Optimization

Troubleshooting_Logic low_yield Low Yield or No Reaction protodeboronation Protodeboronation? low_yield->protodeboronation catalyst_deactivation Catalyst Deactivation? low_yield->catalyst_deactivation suboptimal_conditions Suboptimal Conditions? low_yield->suboptimal_conditions solution1 Use milder base (K₃PO₄, Cs₂CO₃) Lower temperature Shorter reaction time (microwave) protodeboronation->solution1 Yes solution2 Use bulky, electron-rich ligands (SPhos, XPhos) Ensure inert atmosphere catalyst_deactivation->solution2 Yes solution3 Screen catalysts (e.g., Pd(dppf)Cl₂) Screen solvents (Dioxane, Toluene, THF) Optimize water content suboptimal_conditions->solution3 Yes

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,6-Difluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for generating biaryl and heteroaryl structures prevalent in pharmaceuticals.[1][2] The use of functionalized heteroaryl boronic acids, such as 2,6-Difluoropyridine-3-boronic acid, is of significant interest in medicinal chemistry. The difluoropyridine motif can modulate the physicochemical properties of the final compound, including pKa and metabolic stability, making it a valuable building block in drug discovery.[3]

However, the coupling of electron-deficient nitrogen-containing heteroaryl boronic acids can be challenging due to issues like slow transmetalation and a tendency for protodeboronation under basic conditions.[3][4] This document provides a detailed protocol and reaction conditions for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.

Data Presentation: Typical Reaction Conditions

The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings involving pyridyl boronic acids and related challenging substrates. These serve as a strong starting point for the optimization of reactions with this compound.

Table 1: General Suzuki-Miyaura Reaction Parameters

ComponentExampleMolar Ratio (vs. Halide)Typical Range
Aryl/Heteroaryl Halide1.0 equiv.1.01.0
Boronic AcidThis compound1.2 - 1.5 equiv.1.1 - 2.0 equiv.
Palladium CatalystPd(dppf)Cl₂, Pd₂(dba)₃1 - 5 mol%1 - 10 mol%
LigandSPhos, PPh₃, PCy₃2 - 10 mol%2 - 20 mol%
BaseK₂CO₃, K₃PO₄, KF2.0 - 3.0 equiv.2.0 - 4.0 equiv.
Solvent1,4-Dioxane, Toluene, THF~0.1 - 0.5 M~0.1 - 1.0 M
TemperatureRoom Temp. - 120 °CN/ARoom Temp. - 150 °C
Reaction Time30 min - 24 hN/A30 min - 48 h

Table 2: Catalyst, Base, and Solvent Combinations for Challenging Couplings

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Notes
Pd(dppf)Cl₂ (10)-Na₃PO₄ (3.0)Dioxane65 - 100Effective for heteroaryl boronic acids; water can be beneficial.[5]
Pd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (2.0)Toluene100A robust system for many challenging couplings.
Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (3.0)THF/H₂ORoom Temp.Mild conditions, suitable for unstable boronic acids.[4]
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)120Classical conditions, often effective with microwave heating.[1]
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3.0)KF (3.0)1,4-Dioxane110KF can be used for base-sensitive substrates.[3][6]

Experimental Protocols

This section provides a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic (hetero)aryl halide. Optimization may be required for specific substrates.

Materials:
  • This compound (1.2 - 1.5 equiv.)

  • (Hetero)aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Protocol 1: Conventional Heating
  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the (hetero)aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) to the tube under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL, to achieve a concentration of ~0.2 M) via syringe.[3]

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours.[3]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).[3]

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][3]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[3]

Protocol 2: Microwave-Assisted Heating
  • Preparation: In a 10 mL microwave vial containing a stir bar, combine the (hetero)aryl halide (0.5 mmol), this compound (0.6 mmol), potassium carbonate (K₂CO₃, 1.0 mmol), and Pd(PPh₃)₄ (0.025 mmol, 5 mol%).[1]

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).[1]

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes.[1]

  • Work-up and Purification: Follow steps 7 and 8 from the conventional heating protocol.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X (L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r_prime R-Pd(II)-R' (L_n) transmetalation->pd_r_r_prime r_b_oh2 R'-B(OH)₂ activated_boronate [R'-B(OH)₃]⁻ r_b_oh2->activated_boronate base Base base->activated_boronate activated_boronate->transmetalation reductive_elimination Reductive Elimination pd_r_r_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification prep Combine Halide, Boronic Acid, Base, and Catalyst in Vial inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) prep->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water & Extract with Organic Solvent cool->quench purify Dry, Concentrate & Purify by Column Chromatography quench->purify product Isolated Pure Product purify->product

References

Synthesis of Biarylpyridines Utilizing 2,6-Difluoropyridine-3-boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biarylpyridines via Suzuki-Miyaura cross-coupling, employing 2,6-Difluoropyridine-3-boronic acid as a key building block. The presence of the difluoropyridine moiety is of significant interest in medicinal chemistry and materials science due to its ability to modulate the physicochemical and pharmacological properties of molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in a vast array of pharmaceuticals and functional materials. This compound serves as a valuable reagent in this context, allowing for the introduction of a 2,6-difluoropyridin-3-yl group. The fluorine atoms can enhance metabolic stability, improve binding affinity, and alter the electronic properties of the final compound.

This guide offers a comprehensive overview of the synthetic route, detailed experimental procedures, and expected outcomes for the coupling of this compound with various aryl halides.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with a range of aryl halides under typical reaction conditions. Yields can vary depending on the specific substrate, catalyst system, and reaction optimization.

EntryAryl Halide PartnerProductTypical Yield (%)
14-Bromoanisole2,6-Difluoro-3-(4-methoxyphenyl)pyridine85-95%
21-Bromo-4-(trifluoromethyl)benzene2,6-Difluoro-3-(4-(trifluoromethyl)phenyl)pyridine75-85%
33-Bromopyridine2,6-Difluoro-3,3'-bipyridine70-80%
42-Bromothiophene2,6-Difluoro-3-(thiophen-2-yl)pyridine80-90%
51-Bromo-3,5-dimethylbenzene2,6-Difluoro-3-(3,5-dimethylphenyl)pyridine88-98%
64-Chlorobenzonitrile4-(2,6-Difluoropyridin-3-yl)benzonitrile65-75%

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized Suzuki-Miyaura cross-coupling reaction pathway and a typical experimental workflow for the synthesis of biarylpyridines using this compound.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)L_n-X oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L_n-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition boronic_acid 2,6-Difluoropyridine- 3-boronic acid (Ar'-B(OH)2) boronic_acid->transmetalation base Base base->transmetalation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G setup Reaction Setup reagents Add: - this compound - Aryl halide - Palladium catalyst - Ligand - Base setup->reagents solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) solvent->inert reaction Heat and Stir inert->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Work-up monitoring->workup extraction Aqueous Work-up & Extraction workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purification concentration->purification chromatography Column Chromatography purification->chromatography characterization Characterization (NMR, MS) chromatography->characterization

Application Notes and Protocols: 2,6-Difluoropyridine-3-boronic Acid in the Synthesis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoropyridine-3-boronic acid is a versatile heterocyclic organic compound that serves as a critical building block in medicinal chemistry and organic synthesis.[1] While sometimes broadly referred to as a reagent for fluorination, its primary and well-documented application is not as a direct fluorinating agent that donates a fluorine atom. Instead, it is expertly employed as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce the 2,6-difluoropyridinyl moiety into target molecules.[2][3] The presence of the difluoropyridine group can significantly alter the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable tool in drug discovery.[4][5]

These application notes provide a comprehensive overview of the use of this compound as a key synthetic intermediate. Detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions are provided, along with data on typical reaction conditions and yields.

Key Applications

The principal application of this compound is in the synthesis of complex (hetero)aryl structures via Suzuki-Miyaura cross-coupling. This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex.[2] This methodology is a cornerstone of modern drug discovery, enabling the rapid generation of libraries of fluorinated compounds for biological screening.[6][7]

Advantages of Incorporating the 2,6-Difluoropyridinyl Moiety:

  • Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolism, increasing the half-life of a drug candidate.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the pyridine nitrogen, affecting its interaction with biological targets.

  • Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's active site.

  • Improved Physicochemical Properties: The introduction of fluorine can enhance properties like lipophilicity, which can improve cell membrane permeability.[5]

Quantitative Data: Suzuki-Miyaura Cross-Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Please note that optimal conditions may vary depending on the specific substrates used.

Aryl Halide/TriflatePalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)120 (Microwave)0.25High
(Hetero)aryl Halide (Generic)Pd₂(dba)₃ (1-2)2-(Dicyclohexylphosphino)biphenyl (2-4)KF (2-3)1,4-Dioxane (anhydrous, degassed)11012-24Moderate to Good
2-BromothiophenePd(dppf)Cl₂ (10)-Na₃PO₄ (3)1,4-Dioxane65-100125-89 (dependent on conditions)[8]
Aryl ChloridePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene10016Moderate to Good

Experimental Protocols

Below are detailed protocols for standard and microwave-assisted Suzuki-Miyaura cross-coupling reactions using this compound.

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol is a general procedure for the coupling of this compound with a (hetero)aryl halide.[2]

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • (Hetero)aryl halide (1.0 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • 2-(Dicyclohexylphosphino)biphenyl (2-4 mol%)

  • Potassium Fluoride (KF) (anhydrous, 2-3 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the (hetero)aryl halide, the palladium catalyst, the ligand, and the base.

  • Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.2 M with respect to the halide.

  • Place the Schlenk tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quench the reaction by adding water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a more rapid method for the coupling reaction.[9]

Materials:

  • This compound (1.2 equivalents, e.g., 0.6 mmol)

  • Aryl halide (1.0 equivalent, e.g., 4-bromoanisole, 0.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • 10 mL microwave synthesis vial

Procedure:

  • In a 10 mL microwave vial containing a stir bar, combine this compound, the aryl halide, Pd(PPh₃)₄, and K₂CO₃.

  • Add 1,4-dioxane and water in a 4:1 ratio to achieve a concentration of approximately 0.1 - 0.5 M.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OH)₂ PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim R-R' RedElim->Pd0 Product Coupled Product (R-R') RedElim->Product R_X Aryl Halide (R-X) R_X->OxAdd BoronicAcid 2,6-Difluoropyridine- 3-boronic acid (R'-B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal Experimental_Workflow start Start setup Reaction Setup: Combine reactants, catalyst, ligand, and base in a reaction vessel. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Argon or Nitrogen (3x). setup->inert solvent Add Degassed Solvent inert->solvent reaction Reaction: Heat (conventional or microwave) with stirring. solvent->reaction monitor Monitor Progress: TLC or LC-MS reaction->monitor workup Work-up: Cool, quench with water, and perform liquid-liquid extraction. monitor->workup Reaction Complete purify Purification: Dry organic layer, concentrate, and purify by column chromatography. workup->purify product Final Product purify->product Drug_Discovery_Logic cluster_synthesis Synthesis Phase cluster_screening Screening & Development Phase reagent This compound coupling Suzuki-Miyaura Coupling reagent->coupling library Library of Fluorinated Pyridine Derivatives coupling->library screening High-Throughput Screening library->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

Application Notes and Protocols for the Use of 2,6-Difluoropyridine-3-boronic Acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC by dictating the spatial orientation of the ternary complex (POI-PROTAC-E3 ligase).

The incorporation of rigid, fluorine-containing motifs into the linker can offer several advantages, including improved metabolic stability, enhanced binding interactions, and favorable modulation of physicochemical properties such as lipophilicity and membrane permeability. 2,6-Difluoropyridine-3-boronic acid is a versatile building block that can be readily incorporated into PROTAC linkers through robust and well-established synthetic methodologies, primarily the Suzuki-Miyaura cross-coupling reaction. The 2,6-difluoropyridinyl moiety introduces a rigid, polar, and metabolically stable unit within the linker, which can be advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of a PROTAC.

This document provides detailed application notes and experimental protocols for the synthesis of a representative PROTAC targeting Bromodomain-containing protein 4 (BRD4) and utilizing this compound in its linker.

Mechanism of Action of a BRD4-Targeting PROTAC

BRD4 is an epigenetic reader protein that plays a crucial role in the transcriptional regulation of key oncogenes, such as c-MYC. The PROTAC molecule facilitates the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase (in this example, Cereblon [CRBN]). This induced proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins, leading to a potent and sustained downstream pharmacological effect.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System BRD4 BRD4 (POI) PROTAC PROTAC BRD4->PROTAC Binds to Warhead Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) CRBN CRBN (E3 Ligase) PROTAC->CRBN Binds to E3 Ligase Ligand Ubiquitination Polyubiquitination of BRD4 Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation BRD4 Degradation Proteasome->Degradation Mediates Peptides Degraded Peptides Degradation->Peptides

Figure 1: Mechanism of action of a BRD4-targeting PROTAC.

Synthetic Workflow for a Representative BRD4-Targeting PROTAC

The synthesis of a PROTAC containing a 2,6-difluoropyridinyl linker can be achieved through a convergent synthetic strategy. This involves the synthesis of two key intermediates: a warhead-linker precursor and an E3 ligase ligand-linker precursor, which are then coupled in the final steps. The Suzuki-Miyaura coupling is a pivotal step in this workflow for the introduction of the 2,6-difluoropyridinyl moiety.

Synthetic_Workflow cluster_warhead Warhead Arm Synthesis cluster_linker Linker Core Synthesis cluster_e3_ligand E3 Ligase Ligand Arm Synthesis cluster_final_protac Final PROTAC Assembly JQ1_der JQ1 Derivative (with alkyne) Final_PROTAC Final BRD4 PROTAC JQ1_der->Final_PROTAC Haloaryl Haloaryl Precursor (with amine) Suzuki_Intermediate Suzuki Coupling Product (Difluoropyridinyl-aryl-amine) Haloaryl->Suzuki_Intermediate Boronic_Acid 2,6-Difluoropyridine- 3-boronic acid Boronic_Acid->Suzuki_Intermediate Suzuki-Miyaura Coupling Warhead_Linker Warhead-Linker Intermediate Suzuki_Intermediate->Warhead_Linker Amide Coupling Pomalidomide_der Pomalidomide Derivative (with carboxylic acid) Pomalidomide_der->Warhead_Linker Warhead_Linker->Final_PROTAC Click Chemistry (CuAAC)

Figure 2: Convergent synthetic workflow for a BRD4 PROTAC.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Difluoropyridinyl-Aryl Linker Intermediate

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and a generic haloaryl precursor functionalized with a protected amine.

Materials:

Reagent/SolventSupplierPurityNotes
This compoundCommercially available>95%
4-Bromo-N-(tert-butoxycarbonyl)anilineCommercially available>98%Haloaryl precursor
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Commercially available>98%Catalyst
Potassium Carbonate (K₂CO₃)Commercially availableAnhydrousBase
1,4-DioxaneCommercially availableAnhydrous, degassedSolvent
WaterDeionized
Ethyl AcetateACS GradeFor extraction
BrineSaturatedFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFor drying
Silica GelFor column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-N-(tert-butoxycarbonyl)aniline (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (0.05 equiv.) to the flask under a positive flow of argon.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired difluoropyridinyl-aryl intermediate.

Protocol 2: Deprotection and Amide Coupling

This protocol describes the deprotection of the Boc-protected amine and subsequent amide coupling with a pomalidomide derivative.

Materials:

Reagent/SolventNotes
Difluoropyridinyl-aryl intermediateFrom Protocol 1
Trifluoroacetic Acid (TFA)
Dichloromethane (DCM)Anhydrous
Pomalidomide-linker-COOHPre-synthesized
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Coupling agent
DIPEA (N,N-Diisopropylethylamine)Base
Dimethylformamide (DMF)Anhydrous

Procedure:

  • Deprotection: Dissolve the difluoropyridinyl-aryl intermediate in dichloromethane and add trifluoroacetic acid. Stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Amide Coupling: To a solution of the deprotected amine and pomalidomide-linker-COOH (1.0 equiv.) in anhydrous DMF, add HATU (1.2 equiv.) and DIPEA (3.0 equiv.).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by preparative HPLC to obtain the E3 ligase-linker intermediate.

Protocol 3: Final PROTAC Assembly via Click Chemistry

This protocol describes the final copper-catalyzed azide-alkyne cycloaddition (CuAAC) to couple the E3 ligase-linker intermediate with a JQ1-alkyne derivative.

Materials:

Reagent/SolventNotes
E3 ligase-linker intermediate (with azide)From Protocol 2
JQ1-alkynePre-synthesized
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
tert-Butanol/WaterSolvent mixture

Procedure:

  • Dissolve the E3 ligase-linker intermediate (with an azide functionality) and JQ1-alkyne (1.0 equiv.) in a 1:1 mixture of tert-butanol and water.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.3 equiv.) followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 equiv.).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Upon completion, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

Quantitative Data Summary

The following table presents representative quantitative data for a hypothetical BRD4-targeting PROTAC (PROTAC-DFP) containing a 2,6-difluoropyridinyl linker, synthesized via the protocols described above. These values are for illustrative purposes and are based on typical data for effective BRD4 degraders.

ParameterPROTAC-DFP (Representative Data)
Binding Affinity (Kd)
BRD4 BD1150 nM
BRD4 BD2250 nM
CRBN500 nM
Degradation Potency
DC₅₀ (BRD4)25 nM
Dₘₐₓ (BRD4)>95%
Cellular Activity
Anti-proliferative IC₅₀ (MV4;11 cells)50 nM

Signaling Pathway Affected by BRD4 Degradation

The degradation of BRD4 leads to the downregulation of its target genes, most notably the proto-oncogene c-MYC. This results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on c-MYC.

Signaling_Pathway PROTAC BRD4 PROTAC BRD4_Degradation BRD4 Degradation PROTAC->BRD4_Degradation Induces BRD4 BRD4 Protein BRD4_Degradation->BRD4 Reduces Levels of Cell_Proliferation Cell Proliferation BRD4_Degradation->Cell_Proliferation Inhibits Apoptosis Apoptosis BRD4_Degradation->Apoptosis Induces Transcription Transcription BRD4->Transcription Promotes Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 Recruits cMYC_Gene c-MYC Gene cMYC_Gene->Transcription cMYC_mRNA c-MYC mRNA Transcription->cMYC_mRNA Translation Translation cMYC_mRNA->Translation cMYC_Protein c-MYC Protein Translation->cMYC_Protein cMYC_Protein->Cell_Proliferation Drives

Figure 3: Downstream effects of BRD4 degradation.

Conclusion

This compound is a valuable synthetic building block for the incorporation of a rigid and metabolically stable 2,6-difluoropyridinyl moiety into PROTAC linkers. The Suzuki-Miyaura coupling provides a robust and efficient method for its integration into complex molecules. The resulting PROTACs have the potential for improved pharmacokinetic and pharmacodynamic properties, making this an attractive strategy for the development of novel targeted protein degraders. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development to explore the utility of this versatile reagent in their PROTAC synthesis endeavors.

Functionalization of Heterocycles with 2,6-Difluoropyridine-3-boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Heterocyclic moieties are prevalent in a vast array of pharmaceuticals, and their substitution patterns critically influence their biological activity, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the linkage of diverse molecular fragments.[1][2][3]

This document provides detailed application notes and protocols for the use of 2,6-difluoropyridine-3-boronic acid in the functionalization of various heterocycles. The 2,6-difluoropyridine motif is of particular interest in drug design, as the fluorine atoms can modulate the pKa of the pyridine nitrogen, enhance metabolic stability, and participate in favorable interactions with biological targets.[4][5] These protocols are designed to serve as a starting point for the synthesis of novel chemical entities for drug development programs.

Core Concepts: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[4] The catalytic cycle, as depicted below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the heterocyclic halide, forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (the 2,6-difluoropyridinyl moiety) to the palladium complex.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[4]

The choice of catalyst, ligand, base, and solvent is critical for a successful and high-yielding reaction, particularly with electron-deficient substrates like this compound.[6]

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0) Catalyst B Oxidative Addition A->B C Pd(II) Complex B->C D Transmetalation C->D E Diorganopalladium(II) Complex D->E F Reductive Elimination E->F F->A Regeneration G Functionalized Heterocycle F->G React1 Heterocycle-X React1->B React2 2,6-Difluoropyridine-B(OH)₂ React2->D Base Base Base->D

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes

Catalyst and Ligand Selection

The electron-withdrawing nature of the two fluorine atoms in this compound can render the transmetalation step of the Suzuki-Miyaura coupling challenging. Therefore, the selection of an appropriate palladium catalyst and ligand system is crucial for achieving high yields.

  • For general applications: Palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are often effective for a range of substrates.[1][2]

  • For challenging couplings: With electron-deficient or sterically hindered heterocyclic halides, more electron-rich and bulky phosphine ligands like SPhos, XPhos, and RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are recommended.[3] These ligands facilitate the oxidative addition and reductive elimination steps.

Base and Solvent Systems

The choice of base and solvent also plays a significant role in the reaction outcome.

  • Bases: A variety of inorganic bases can be employed, with the choice often depending on the specific substrates. Commonly used bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[4][7] For sensitive substrates, milder bases may be necessary to prevent side reactions.[6]

  • Solvents: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, DMF/water, and toluene/water.[4][7] Anhydrous conditions can be beneficial in minimizing protodeboronation of the boronic acid.[6]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating Suzuki-Miyaura coupling reactions. The rapid and uniform heating provided by microwave energy can significantly reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles.[2][4][7] This is particularly advantageous for high-throughput synthesis and library generation in drug discovery.

Experimental Protocols

Protocol 1: General Procedure for Conventional Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with a variety of heterocyclic halides. Optimization may be required for specific substrates.

Materials:

  • Heterocyclic halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the heterocyclic halide, this compound, palladium catalyst, and base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conventional_Workflow A Combine Reactants (Heterocyclic Halide, Boronic Acid, Catalyst, Base) B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Add Degassed Solvent B->C D Heat and Stir (80-110 °C) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Extraction and Washing) E->F G Purification (Column Chromatography) F->G H Product Analysis G->H

Figure 2: General workflow for conventional Suzuki-Miyaura coupling.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is suitable for rapid synthesis and optimization of reaction conditions.

Materials:

  • Heterocyclic halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 2:1 v/v)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add the heterocyclic halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes) with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Microwave_Workflow A Combine Reactants in Microwave Vial B Add Degassed Solvent A->B C Seal Vial and Place in Microwave Reactor B->C D Microwave Irradiation (100-150 °C, 10-30 min) C->D E Cool to Room Temperature D->E F Work-up (Extraction and Washing) E->F G Purification (Column Chromatography) F->G H Product Analysis G->H

Figure 3: General workflow for microwave-assisted Suzuki-Miyaura coupling.

Quantitative Data

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of pyridyl boronic acids with various heterocyclic halides. While specific data for this compound is limited in the literature, these examples with structurally similar boronic acids provide a strong basis for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Pyridyl Boronic Acids with Heterocyclic Halides (Conventional Heating)

Heterocyclic HalidePyridyl Boronic Acid DerivativeCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-Chloroindazole5-Indole boronic acidPd₂(dba)₃/XPhos (2/3)K₃PO₄Dioxane/H₂O1001580
6-ChloroindolePhenylboronic acidP1 Precatalyst (1.0-1.5)K₃PO₄Dioxane/H₂O605-897
2-Bromopyridine2-Chloro-5-pyridylboronic acidPd(PPh₃)₄K₂CO₃DMF80-Moderate-Good
4-Bromobenzonitrile2-Benzofuranyl boronic acidP1 Precatalyst (1.0-1.5)K₃PO₄Dioxane/H₂O605-891

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of Pyridyl Boronic Acids

Heterocyclic HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
4-Bromoanisole2-Fluoropyridine-3-boronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O12015-
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O1001565
Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane100-82
Pyridine-2-sulfonyl fluoride3-Pyridylboronic acid pinacol esterPd(dppf)Cl₂ (10)Na₃PO₄Dioxane/H₂O--Modest

Conclusion

This compound is a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for its incorporation into a wide range of heterocyclic scaffolds. By carefully selecting the catalyst, ligand, base, and solvent system, and by leveraging the advantages of microwave-assisted synthesis, researchers can efficiently generate libraries of functionalized heterocycles for biological evaluation. The protocols and data presented in this document serve as a comprehensive guide for the successful application of this compound in medicinal chemistry programs.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Difluoropyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing difluoropyridine boronic acids in Suzuki-Miyaura cross-coupling reactions. Given the electron-deficient nature and potential instability of these reagents, specific challenges may arise. This guide offers structured advice to overcome common obstacles and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a difluoropyridine boronic acid is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings involving difluoropyridine boronic acids can often be attributed to several key factors. Begin by systematically evaluating the following:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For electron-deficient systems, highly active catalysts are often required. Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, which can promote the challenging oxidative addition step and stabilize the palladium catalyst.[1][2]

  • Base Selection: The base activates the boronic acid for transmetalation.[3] For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[1][2]

  • Protodeboronation: Difluoropyridine boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[4] Using milder bases, lower reaction temperatures, or switching to a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt can mitigate this issue.[2]

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid, both of which will reduce the yield of your desired product.[2][5]

Q2: I am observing significant decomposition of my difluoropyridine boronic acid. How can I minimize this?

A2: The decomposition of fluorinated boronic acids, often through protodeboronation, is a common challenge.[4] To address this, consider the following strategies:

  • Use of Boronic Esters or Trifluoroborates: Convert the difluoropyridine boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt.[2][6] These are generally more resistant to protodeboronation.

  • Reaction Temperature and Time: Employ highly active catalysts that allow the reaction to proceed at lower temperatures and for shorter durations.[4] This minimizes the exposure of the sensitive boronic acid to the reaction conditions.

  • Milder Bases: While a strong base is often needed for activation, an excessively strong base can accelerate decomposition. A careful screening of bases is recommended to find a balance between reactivity and stability.[3]

  • Anhydrous Conditions: While some water can be beneficial for dissolving inorganic bases, an excess can promote protodeboronation.[3] Using anhydrous solvents and reagents can be advantageous.

Q3: What are the recommended starting conditions for a Suzuki coupling with a difluoropyridine boronic acid?

A3: For a challenging Suzuki coupling with a difluoropyridine boronic acid, a good starting point would be to use a highly active catalyst system. The following table provides a set of initial conditions to consider for optimization.

ParameterRecommended Starting ConditionRationale
Palladium Source Pd₂(dba)₃ or a palladacycle precatalyst (e.g., XPhos Pd G2)High activity for challenging substrates.[1][7]
Ligand Buchwald-type phosphine (e.g., SPhos, XPhos)Bulky, electron-rich ligands promote oxidative addition and stabilize the catalyst.[1][2]
Base K₃PO₄ or Cs₂CO₃Strong bases that are often effective for electron-deficient substrates.[1][2]
Solvent Anhydrous, degassed 1,4-dioxane or a toluene/water mixtureCommon solvents for Suzuki couplings; the choice may require optimization.[1][3][8]
Temperature 80-110 °CHigher temperatures may be needed, but should be optimized to avoid decomposition.[2][8]

Q4: How do I choose the appropriate solvent for my reaction?

A4: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction mechanism.[3] Common choices for Suzuki couplings include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene.[3] Often, a co-solvent of water is used to help dissolve the inorganic base.[3] However, for difluoropyridine boronic acids that are prone to protodeboronation, minimizing the amount of water or using an anhydrous solvent system may be beneficial.[3] The optimal solvent system often needs to be determined empirically for a specific substrate combination.

Troubleshooting Guide

If you are encountering issues with your Suzuki coupling reaction, the following logical workflow can help diagnose and solve the problem.

Troubleshooting_Workflow Troubleshooting Suzuki Coupling with Difluoropyridine Boronic Acids start Low or No Yield check_reagents Check Reagent Quality and Purity start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions sm_present Starting Material Unreacted? check_conditions->sm_present decomposition Evidence of Boronic Acid Decomposition? sm_present->decomposition No optimize_catalyst Optimize Catalyst System: - Increase catalyst loading - Switch to a more active catalyst (e.g., Pd/Buchwald ligand) sm_present->optimize_catalyst Yes complex_mixture Complex Mixture of Byproducts? decomposition->complex_mixture No stabilize_ba Stabilize Boronic Acid: - Switch to pinacol ester or trifluoroborate - Use milder base (e.g., KF) - Lower reaction temperature decomposition->stabilize_ba Yes optimize_base_solvent Optimize Base and Solvent: - Screen different bases (e.g., K3PO4, Cs2CO3) - Vary solvent system complex_mixture->optimize_base_solvent Yes increase_temp Increase Reaction Temperature optimize_catalyst->increase_temp success Successful Coupling increase_temp->success stabilize_ba->success optimize_base_solvent->success

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling reactions.

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura coupling of a difluoropyridine boronic acid with a generic (hetero)aryl halide. This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Difluoropyridine boronic acid (1.2 - 1.5 equivalents)

  • (Hetero)aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk tube or oven-dried round-bottom flask)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the (hetero)aryl halide, the difluoropyridine boronic acid, and the finely powdered base.[5]

  • Inert Atmosphere: Seal the tube with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the vessel three times.[8]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.[2]

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir the reaction mixture vigorously for 12-24 hours.[8] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Quench the reaction with water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[8]

Catalytic Cycle and Key Steps

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. Understanding these steps is crucial for troubleshooting.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii_complex R-Pd(II)-X L_n oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation pd_ii_r_r R-Pd(II)-R' L_n transmetalation->pd_ii_r_r reductive_elimination Reductive Elimination pd_ii_r_r->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' (Coupled Product) reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid R'-B(OR)_2 boronate [R'-B(OR)_2(Base)]^- boronic_acid->boronate Activation base Base base->boronate boronate->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Optimizing Reaction Yield with 2,6-Difluoropyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yields when using 2,6-Difluoropyridine-3-boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments, offering potential causes and solutions to improve reaction outcomes.

Issue 1: Low or No Product Yield

Low or non-existent yield is a common issue in Suzuki-Miyaura couplings involving electron-deficient pyridine boronic acids. Several factors could be at play.

Potential Causes & Solutions

CauseRecommended Action
Protodeboronation This is a primary side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of excess water or strong bases.[1] To mitigate this, use milder bases like K₃PO₄ or Cs₂CO₃ and ensure solvents are anhydrous.[1] Using the boronic acid as its pinacol ester or as a potassium trifluoroborate salt can also reduce the likelihood of this side reaction.[2]
Catalyst Inactivation The nitrogen atom on the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation.[1] Employing bulky, electron-rich phosphine ligands such as SPhos or XPhos can sterically hinder this coordination and protect the catalyst.[1]
Suboptimal Reaction Conditions The choice of catalyst, ligand, base, and solvent are all interconnected and critical for success.[1] A systematic screening of these parameters is often necessary.
Inefficient Transmetalation The transfer of the organic group from the boron to the palladium catalyst is a key step. The base plays a crucial role in activating the boronic acid to a more nucleophilic boronate species.[3] The choice and stoichiometry of the base can significantly impact the reaction rate.[4]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low/No Yield Observed check_reagents Verify Reagent Purity & Stability (Boronic Acid, Aryl Halide) start->check_reagents check_conditions Review Reaction Conditions (Inert atmosphere, Degassed Solvents) check_reagents->check_conditions optimize_base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) check_conditions->optimize_base optimize_catalyst Optimize Catalyst & Ligand (e.g., Pd(OAc)₂, SPhos, XPhos) optimize_base->optimize_catalyst optimize_solvent Screen Solvents (e.g., Dioxane/H₂O, Toluene, DMF) optimize_catalyst->optimize_solvent optimize_temp Vary Reaction Temperature optimize_solvent->optimize_temp product_observed Yield Improved? optimize_temp->product_observed product_observed->optimize_base No, reiterate optimization end Successful Optimization product_observed->end Yes

Caption: A logical workflow for troubleshooting low reaction yields.

Issue 2: Presence of Significant Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Potential Side Reactions & Minimization Strategies

Side ReactionHow to Minimize
Homo-coupling of Aryl Halide This side reaction is often promoted by the presence of oxygen.[1] Ensure thorough degassing of all solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]
Homo-coupling of Boronic Acid Similar to aryl halide homo-coupling, this can be minimized by ensuring an oxygen-free environment.[5]
Hydrolysis of Aryl Halide In aqueous basic conditions, some aryl halides can undergo hydrolysis. If this is suspected, consider using anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: Boronic acids are susceptible to degradation, particularly from moisture and heat.[6] It is recommended to store this compound at refrigerated temperatures (0-8°C) in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]

Q2: Which bases are most effective for Suzuki couplings with this compound?

A: The choice of base is critical. Inorganic bases are generally preferred. While stronger bases can increase the rate of transmetalation, they can also promote protodeboronation.[1] Milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃) are often effective.[1][7] The optimal base is substrate-dependent and may require screening.

Q3: What is the role of water in the reaction mixture?

A: A small amount of water is often beneficial as it can help dissolve the inorganic base and facilitate the formation of the active boronate species.[3] However, an excess of water can lead to protodeboronation.[3] For reactions involving boronic acid pinacol esters, water can aid in the in-situ hydrolysis to the more reactive boronic acid. A common solvent system is a mixture of an organic solvent like dioxane with water (e.g., 4:1 or 10:1 ratio).[3][8]

Q4: How do I choose the right palladium catalyst and ligand?

A: For challenging substrates like electron-deficient pyridines, highly active catalyst systems are often required.[2] Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. These are typically paired with bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, which can stabilize the palladium catalyst and promote the difficult oxidative addition step.[1]

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura couplings for systems analogous to this compound. This data can serve as a starting point for optimization.

Table 1: Effect of Various Bases on a Suzuki-Miyaura Coupling Yield (Data is for the coupling of Pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid and is representative of challenges with pyridine substrates)

EntryBaseSolvent SystemTemperature (°C)Yield (%)
1Li₃PO₄Dioxane/H₂O (4:1)100<5
2Na₃PO₄Dioxane/H₂O (4:1)10075
3K₃PO₄Dioxane/H₂O (4:1)10068
4NaFDioxane/H₂O (4:1)10045
5KFDioxane/H₂O (4:1)10055
6K₂CO₃Dioxane/H₂O (4:1)10025
7Cs₂CO₃Dioxane/H₂O (4:1)10010

Source: Adapted from BenchChem Application Notes.[3]

Table 2: Comparison of Palladium Catalysts and Ligands for Electron-Deficient Substrates

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, requires higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type systems for this specific application.2-5

Source: Adapted from BenchChem Comparative Analysis.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[3]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[3]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-X pd0->pd_complex transmetalation_complex Ar-Pd(II)(L)₂-Ar' pd_complex->transmetalation_complex transmetalation_complex->pd0 product Ar-Ar' reductive_elimination Reductive Elimination reductive_elimination->pd0 oxidative_addition Oxidative Addition oxidative_addition->pd_complex transmetalation Transmetalation transmetalation->transmetalation_complex aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ base Base

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Suzuki Coupling with 2,6-Difluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 2,6-Difluoropyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki coupling?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 2,6-difluoropyridine.[1][2] Homocoupling is the dimerization of the boronic acid to form 3,3'-bis(2,6-difluoropyridine). The presence of oxygen can promote homocoupling.[3][4]

Q2: Why is this compound particularly susceptible to these side reactions?

A2: As an electron-deficient heteroaromatic boronic acid, this compound is more prone to protodeboronation.[1] The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen atom increases the susceptibility of the carbon-boron bond to cleavage, especially under basic and heated conditions typical for Suzuki couplings.[1][5]

Q3: How can I minimize protodeboronation?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use of Milder Bases: Strong bases can accelerate protodeboronation.[1] Switching to milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often beneficial.[1][6]

  • Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[1] If the catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., 60-80 °C) can be effective.[1]

  • Anhydrous Conditions: While some water can be advantageous in Suzuki couplings, excess water can act as a proton source for protodeboronation.[1] Using anhydrous solvents and reagents can be helpful.[1]

  • Conversion to Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[1][2] These esters exhibit greater stability and can provide a slow release of the boronic acid during the reaction, keeping its concentration low and minimizing the side reaction.[2][5]

Q4: What reaction conditions are recommended to reduce homocoupling?

A4: To minimize homocoupling, it is crucial to:

  • Ensure an Inert Atmosphere: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.[3][7] It is essential to properly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3]

  • Use a Pd(0) Precatalyst: Pd(II) precatalysts are reduced to the active Pd(0) species in situ, a process that can promote homocoupling.[4] Utilizing a Pd(0) precatalyst, such as Pd₂(dba)₃, can help to circumvent this side reaction.[8]

  • Employ Bulky, Electron-Rich Ligands: Ligands like SPhos or XPhos can promote the desired cross-coupling pathway and sterically hinder the formation of intermediates that lead to homocoupling.[9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to no yield of the desired product Inactive catalystEnsure the palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ.[3]
Oxygen contaminationProperly degas the solvent and ensure the reaction is run under an inert atmosphere.[3]
Inappropriate baseThe base may be too weak to activate the boronic acid or too strong, leading to degradation. Screen milder bases like K₃PO₄ or Cs₂CO₃.[6][10]
Significant formation of 2,6-difluoropyridine (protodeboronation byproduct) Reaction temperature is too highLower the reaction temperature.[1]
Base is too strongSwitch to a milder base such as K₃PO₄, Cs₂CO₃, or KF.[1]
High concentration of free boronic acidConvert the boronic acid to a more stable pinacol or MIDA ester.[1][5]
Presence of 3,3'-bis(2,6-difluoropyridine) (homocoupling byproduct) Oxygen in the reaction mixtureThoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[3][7]
Use of a Pd(II) precatalystEmploy a Pd(0) precatalyst like Pd₂(dba)₃.[8]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This is a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., dioxane/water mixture)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (starting with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Protocol for the Preparation of the Pinacol Ester of this compound

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous toluene

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the this compound and pinacol in anhydrous toluene.

  • Heat the mixture to reflux to azeotropically remove water.

  • Monitor the reaction for the disappearance of the starting boronic acid.

  • Once complete, cool the reaction mixture and remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the subsequent Suzuki coupling without further purification.[8]

Visualizations

Suzuki_Side_Reactions Competing Pathways for this compound BoronicAcid This compound DesiredProduct Desired Cross-Coupling Product BoronicAcid->DesiredProduct Protodeboronation Protodeboronation Byproduct (2,6-Difluoropyridine) BoronicAcid->Protodeboronation Side Reaction 1 Homocoupling Homocoupling Byproduct (3,3'-bis(2,6-difluoropyridine)) BoronicAcid->Homocoupling Side Reaction 2 ArylHalide Aryl Halide ArylHalide->DesiredProduct Catalyst Pd Catalyst Catalyst->DesiredProduct Suzuki Coupling

Caption: Competing reaction pathways in the Suzuki coupling of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling Start Low Yield Observed CheckByproducts Analyze Crude Reaction Mixture for Byproducts Start->CheckByproducts Protodeboronation Protodeboronation is a Major Byproduct CheckByproducts->Protodeboronation Homocoupling Homocoupling is a Major Byproduct CheckByproducts->Homocoupling OptimizeConditions Optimize Reaction Conditions Protodeboronation->OptimizeConditions Yes Degas Ensure Rigorous Degassing Homocoupling->Degas Yes Pd0 Use Pd(0) Precatalyst Homocoupling->Pd0 UseEster Use Pinacol or MIDA Ester OptimizeConditions->UseEster MilderBase Use Milder Base (K₃PO₄, Cs₂CO₃) OptimizeConditions->MilderBase LowerTemp Lower Reaction Temperature OptimizeConditions->LowerTemp

Caption: A workflow for troubleshooting low yields in Suzuki couplings with this compound.

References

stability of 2,6-Difluoropyridine-3-boronic acid under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and use of 2,6-Difluoropyridine-3-boronic acid in experimental settings, particularly under basic conditions.

Troubleshooting Guide

This guide addresses common problems encountered during the use of this compound, focusing on issues related to its stability.

Problem 1: Low or No Yield of Desired Product in Suzuki-Miyaura Coupling Reactions

Users frequently report low yields when using this compound in Suzuki-Miyaura cross-coupling reactions. This is often accompanied by the formation of 2,6-difluoropyridine as a major byproduct.

  • Root Cause: The primary cause of low yield is the degradation of the boronic acid through a process called protodeboronation.[1] This is a common side reaction for electron-deficient heteroaromatic boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, especially under the basic and often heated conditions of the coupling reaction.[1][2]

  • Solutions:

    • Optimize Reaction Conditions:

      • Use Milder Bases: Strong bases can accelerate protodeboronation.[1] It is advisable to switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[1]

      • Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[1] If the catalytic system is active enough, running the reaction at a lower temperature (e.g., room temperature to 60 °C) is recommended.[1]

      • Anhydrous Conditions: Although some water can be beneficial in Suzuki couplings, excess water can act as a proton source, promoting protodeboronation.[1] Using anhydrous solvents and reagents can be helpful.[1]

    • Modify the Boron Reagent:

      • Switch to a Boronic Ester: Converting the boronic acid to a more stable derivative is a highly effective strategy.[3] Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates are more stable alternatives that slowly release the boronic acid under reaction conditions, keeping the concentration of the unstable free boronic acid low.[1][2]

Problem 2: Formation of Homocoupling Byproducts

The formation of a biaryl byproduct derived from the homocoupling of this compound can also reduce the yield of the desired product.

  • Root Cause: This can be caused by the presence of oxygen in the reaction mixture or the use of a Pd(II) precatalyst, which can be reduced to the active Pd(0) in a process that consumes the boronic acid and leads to homocoupling.[4]

  • Solutions:

    • Degas the Reaction Mixture: Thoroughly degas the solvent and the reaction mixture to remove oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[4]

    • Use a Pd(0) Precatalyst: Employing a Pd(0) precatalyst such as Pd₂(dba)₃ can help minimize side reactions associated with the in-situ reduction of Pd(II) sources.[4]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[2][4] For this compound, this is a particular problem because the electron-withdrawing fluorine atoms make the molecule more susceptible to this degradation pathway, especially under basic conditions common in cross-coupling reactions.[4] This leads to the consumption of the starting material and reduced product yields.[4]

Q2: How should I store this compound to ensure its stability?

A2: To maintain its integrity, this compound should be stored at refrigerated temperatures (2-8°C) in a tightly sealed container under an inert atmosphere.[5][6] This helps to mitigate degradation from moisture, oxygen, and heat.[7]

Q3: Can I use this compound in aqueous conditions?

A3: While some water can be beneficial for Suzuki-Miyaura reactions, excess water can promote protodeboronation, especially at high pH and temperature.[1][3] If aqueous conditions are necessary, it is crucial to use milder bases and lower temperatures. For greater stability, converting the boronic acid to a more hydrolytically stable ester, such as a pinacol or MIDA ester, is recommended.[1][2]

Q4: What is the advantage of using a pinacol or MIDA ester of this compound?

A4: Pinacol and MIDA esters are more stable derivatives of boronic acids.[1][2] They are less prone to protodeboronation and other degradation pathways.[3] In a Suzuki-Miyaura reaction, they act as a "slow-release" source of the active boronic acid, which keeps the concentration of the unstable free boronic acid low throughout the reaction, thereby minimizing side reactions.[2]

Data Summary

The stability of this compound is significantly influenced by the reaction conditions. The following table summarizes the key factors and recommended strategies to minimize degradation.

FactorEffect on StabilityRecommended Mitigation Strategy
Base Strength Strong bases (e.g., NaOH, KOH) accelerate protodeboronation.Use milder bases such as K₃PO₄, Cs₂CO₃, or KF.[1]
Temperature Higher temperatures increase the rate of degradation.Conduct reactions at the lowest effective temperature (e.g., room temperature to 60°C).[1]
Water Content Excess water can serve as a proton source, leading to protodeboronation.Use anhydrous solvents and reagents.[1]
Oxygen Can lead to oxidative degradation and homocoupling.Degas all solvents and maintain an inert reaction atmosphere (Ar or N₂).[4]
Reagent Form The free boronic acid is less stable than its ester derivatives.Convert to a more stable pinacol or MIDA ester.[1][2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[8]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any required ligand.[1]

  • Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or toluene) via syringe.[1] A small, optimized amount of water may be necessary for some systems.[9]

  • Reaction: Heat the reaction mixture to the desired temperature, starting with a lower temperature (e.g., 60-80°C), and monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water or brine. The organic layer is then dried, filtered, and concentrated under reduced pressure.[1]

  • Purification: The crude product can be purified by column chromatography.[1]

Visualizations

protodeboronation_pathway cluster_conditions Basic Conditions (e.g., OH⁻) Base Base Boronic_Acid This compound Boronate_Anion Boronate Anion (more reactive) Boronic_Acid->Boronate_Anion + OH⁻ Degradation_Product 2,6-Difluoropyridine (Protodeboronation Product) Boronate_Anion->Degradation_Product + H⁺ Proton_Source Proton Source (e.g., H₂O) Proton_Source->Boronate_Anion

Caption: Protodeboronation pathway of this compound under basic conditions.

troubleshooting_workflow cluster_optimization Optimization Strategies start Low Yield in Suzuki Coupling check_byproduct Protodeboronation byproduct (2,6-difluoropyridine) observed? start->check_byproduct change_base Switch to Milder Base (K₃PO₄, Cs₂CO₃) check_byproduct->change_base Yes other_issues Investigate other reaction parameters (catalyst, solvent, etc.) check_byproduct->other_issues No lower_temp Lower Reaction Temperature change_base->lower_temp anhydrous Use Anhydrous Solvents lower_temp->anhydrous esterify Convert to Pinacol or MIDA Ester anhydrous->esterify success Problem Solved esterify->success

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura reactions.

References

improving solubility of 2,6-Difluoropyridine-3-boronic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Difluoropyridine-3-boronic acid. The focus is on improving its solubility and successful application in chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white to off-white solid. Its solubility is largely dictated by the polar pyridine ring and the boronic acid functional group, which can participate in hydrogen bonding. Generally, it is soluble in polar solvents and has limited solubility in nonpolar solvents.

Q2: I am observing poor solubility of this compound in my reaction solvent. What can I do?

A2: Poor solubility is a common challenge. Here are several strategies to address this:

  • Co-solvent Systems: Employing a mixture of solvents is a highly effective approach. For Suzuki-Miyaura reactions, a common practice is to use a combination of an organic solvent (e.g., dioxane, THF, or toluene) with water.[1] Water can help dissolve the inorganic base and the boronic acid.

  • Heating: Gently warming the reaction mixture can significantly increase the solubility of the boronic acid.

  • Choice of Base: The base used in the reaction not only activates the boronic acid but can also influence its solubility. The selection of a suitable base is critical for the reaction to proceed efficiently.[2]

  • Derivative Formation: Converting the boronic acid to a more soluble derivative, such as a diethanolamine adduct, can be an effective strategy. These adducts are often more stable and exhibit improved solubility in organic solvents.

Q3: My Suzuki-Miyaura coupling reaction with this compound is sluggish or failing. What are the likely causes related to solubility?

A3: A slow or failed reaction can often be attributed to solubility issues, which can lead to poor mass transfer between reactants. If the boronic acid is not sufficiently dissolved, its activation by the base and subsequent transmetalation to the palladium catalyst will be inefficient. Ensure vigorous stirring to maximize the interaction between the organic and aqueous phases if you are using a biphasic system.[1]

Q4: Can I use a phase-transfer catalyst to improve the reaction?

A4: Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial in biphasic reactions. A PTC facilitates the transfer of the activated boronate species from the aqueous phase to the organic phase where the catalyst and aryl halide are located, thereby increasing the reaction rate.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
This compound does not dissolve in the reaction solvent. The solvent is not polar enough.- Use a polar aprotic solvent like DMF, THF, or dioxane.- Employ a co-solvent system, such as dioxane/water or THF/water.[1]- Gently heat the mixture with stirring.
Reaction is slow or incomplete. - Poor solubility of the boronic acid leading to low concentration in the reaction phase.- Inefficient activation of the boronic acid by the base.- Improve solubility using the methods mentioned above.- Ensure the base is finely powdered to maximize surface area.- Consider using a stronger or more soluble base, but be mindful of potential side reactions.[2]
Formation of side products (e.g., homocoupling). Poor solubility can sometimes lead to localized high concentrations of reactants, promoting side reactions.- Improve the homogeneity of the reaction mixture by addressing solubility issues.- Ensure the reaction is performed under an inert atmosphere to minimize oxygen-induced homocoupling.
Difficulty in purifying the product from unreacted boronic acid. The reaction has not gone to completion due to solubility limitations.- Optimize the reaction conditions to drive it to completion by improving the solubility of the boronic acid.- Consider converting the boronic acid to its diethanolamine adduct for improved reactivity and handling.

Data Presentation

Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolvent ExamplesQualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolSolubleThe boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.
Polar Aprotic DMSO, DMF, Acetonitrile, THF, DioxaneGenerally Soluble to Moderately SolubleThe polarity of these solvents can solvate the polar functional groups of the molecule.
Nonpolar Toluene, Hexanes, Diethyl etherSparingly Soluble to InsolubleThe overall polarity of this compound is too high for significant interaction with nonpolar solvents.

Note: This qualitative assessment is based on general chemical principles and data for similar compounds. Experimental verification for specific applications is recommended.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with a Co-solvent System

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide using a co-solvent system to enhance solubility.

Materials:

  • This compound

  • Aryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Formation of the Diethanolamine Adduct for Improved Solubility and Stability

This protocol describes the formation of a more stable and often more soluble diethanolamine adduct of this compound. This adduct can often be used directly in subsequent coupling reactions.

Materials:

  • This compound

  • Diethanolamine

  • Dichloromethane (DCM) or another suitable solvent

Procedure:

  • In a flask, suspend this compound (1.0 equivalent) in dichloromethane.

  • While stirring, add diethanolamine (1.0 equivalent) dropwise.

  • A precipitate of the diethanolamine adduct is expected to form.

  • Stir the resulting slurry for 15-30 minutes at room temperature.

  • Isolate the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.

  • The resulting diethanolamine adduct can be used directly in coupling reactions, typically with a protic co-solvent to facilitate the release of the active boronic acid.[3]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Aryl Halide - Base catalyst Add Palladium Catalyst reagents->catalyst inert Establish Inert Atmosphere (Argon or Nitrogen) catalyst->inert solvent Add Degassed Co-solvent (e.g., Dioxane/Water) inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor extract Aqueous Work-up (Extraction with Organic Solvent) monitor->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

troubleshooting_logic cluster_solutions Potential Solutions start Poor Solubility of This compound cosolvent Use Co-solvent System (e.g., Dioxane/Water) start->cosolvent heating Increase Reaction Temperature start->heating base Optimize Base Choice start->base derivative Form Diethanolamine Adduct start->derivative

Caption: Troubleshooting logic for addressing poor solubility issues.

References

Technical Support Center: 2,6-Difluoropyridine-3-boronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,6-Difluoropyridine-3-boronic acid in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on the critical role of temperature.

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for Suzuki-Miyaura coupling reactions involving this compound?

A1: A common starting point for the reaction temperature is between 80-110 °C when using conventional heating.[1] For microwave-assisted reactions, temperatures can be higher, typically in the range of 100-150 °C, which can significantly reduce reaction times.[2] It is crucial to optimize the temperature for each specific substrate combination to maximize yield and minimize side reactions.[3]

Q2: What are the potential consequences of running the coupling reaction at too high a temperature?

A2: While higher temperatures can increase the rate of the desired reaction, excessively high temperatures can lead to several undesirable outcomes:

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the loss of your starting material. Heteroaryl boronic acids, especially those with electron-withdrawing groups like 2,6-difluoropyridine, are particularly susceptible to this decomposition pathway at elevated temperatures.[3]

  • Catalyst Decomposition: High temperatures can cause the palladium catalyst to decompose and precipitate as palladium black, leading to a loss of catalytic activity and a drop in reaction yield.[4]

  • Increased Side Reactions: Other side reactions, such as homo-coupling of the aryl halide, may also be accelerated at higher temperatures, complicating the purification of the desired product.[3]

Q3: My reaction is sluggish or not proceeding at a lower temperature. What should I do?

A3: If the reaction is not proceeding at a lower temperature (e.g., below 80 °C), you can consider the following adjustments:

  • Gradually Increase Temperature: Carefully increase the reaction temperature in increments (e.g., 10 °C) while monitoring the reaction progress by TLC or LC-MS.[3] In some cases, increasing the temperature from 65 °C to 100 °C has been shown to improve yields.[5][6]

  • Switch to a More Active Catalyst System: Employing more active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can facilitate the reaction at lower temperatures.[7]

  • Consider Microwave Irradiation: Microwave-assisted heating can often drive reactions to completion at a set temperature in a much shorter time frame compared to conventional heating.[2]

Q4: How does the choice of solvent relate to the reaction temperature?

A4: The solvent system and reaction temperature are closely linked. The chosen solvent must be stable at the desired reaction temperature and capable of dissolving the reagents. Common solvents for Suzuki couplings include dioxane, toluene, and DMF, often with the addition of water.[3][5] The boiling point of the solvent will naturally cap the maximum temperature achievable with conventional heating at atmospheric pressure.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Coupled Product

If you are experiencing low to no yield, a systematic approach to troubleshooting is essential. The following decision tree can guide your investigation, with temperature being a key parameter.

G start Low/No Yield Observed check_sm Are Starting Materials Consumed? (Check via TLC/LC-MS) start->check_sm sm_present Starting Materials Largely Unreacted check_sm->sm_present No sm_gone Starting Materials Consumed check_sm->sm_gone Yes increase_temp Action: Gradually Increase Temperature (e.g., in 10 °C increments) sm_present->increase_temp complex_mixture Complex Mixture of Products/Byproducts Observed sm_gone->complex_mixture check_catalyst Action: Use a More Active Catalyst System (e.g., Buchwald ligands) increase_temp->check_catalyst protodeboronation Is Protodeboronation Suspected? (e.g., detection of 2,6-difluoropyridine) complex_mixture->protodeboronation homocoupling Is Homo-coupling Observed? complex_mixture->homocoupling lower_temp Action: Lower Reaction Temperature protodeboronation->lower_temp degas Action: Ensure Thorough Degassing Use Pd(0) Source homocoupling->degas optimize_base Action: Screen Different Bases (e.g., K3PO4, Cs2CO3) lower_temp->optimize_base degas->lower_temp

Caption: Troubleshooting workflow for low-yield coupling reactions.

Issue 2: Significant Protodeboronation Observed

Protodeboronation is a common side reaction for electron-deficient heteroaryl boronic acids.

  • Primary Cause: High reaction temperatures and/or prolonged reaction times can accelerate this decomposition pathway.[3] The presence of excessive water can also promote protodeboronation.[3]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most direct way to mitigate protodeboronation. Monitor the reaction closely to find a balance between a reasonable reaction rate and minimal decomposition.

    • Optimize Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.[3]

    • Use Anhydrous Conditions (with caution): While some water is often beneficial for Suzuki couplings, excessive amounts can be detrimental. Ensure solvents are appropriately dried if protodeboronation is a major issue.[3]

    • Choose a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases such as K₃PO₄ or Cs₂CO₃.[3]

    • Convert to a More Stable Boron Species: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable pinacol ester or a trifluoroborate salt.[7]

Issue 3: Formation of Homo-coupling Byproducts

The self-coupling of the aryl halide partner is another common side reaction.

  • Primary Cause: The presence of oxygen in the reaction mixture can promote oxidative homo-coupling.[8]

  • Troubleshooting Steps:

    • Ensure Thorough Degassing: All solvents should be rigorously degassed before use, and the reaction should be conducted under a strict inert atmosphere (e.g., argon or nitrogen).[3]

    • Optimize Catalyst System: The choice of palladium source can influence the extent of homo-coupling. Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in-situ generation of Pd(0) from a Pd(II) precatalyst can help minimize this side reaction.[3]

Experimental Protocols & Data

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized protocol that should be optimized for specific substrates.

  • Reaction Setup: In an oven-dried reaction vessel equipped with a stir bar, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equivalents).[1]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.[1]

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos).[2][3]

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, toluene/water) via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[1][2]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique such as TLC or LC-MS.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.[2]

Table 1: Summary of Reported Reaction Conditions and Temperature Effects

Catalyst SystemBaseSolventTemperature (°C)ObservationReference
Pd(dppf)Cl₂Na₃PO₄Dioxane65Product obtained in 51% yield.[5]
Pd(dppf)Cl₂Na₃PO₄Dioxane100Yield increased from 51% (at 65°C) to a higher yield.[5]
Pd(dppf)Cl₂Na₃PO₄Dioxane/H₂O (4:1)100Addition of 20% water was detrimental in this specific case.[5]
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)120 (Microwave)Good for rapid generation of compound libraries.[2]
Pd₂(dba)₃ / LigandK₃PO₄ or Cs₂CO₃Toluene or Dioxane/H₂O80-100Recommended starting point to balance reaction rate and stability.[3]
General Pd CatalystVariousVarious>100Elevated temperatures can lead to rapid precipitation of palladium black.[4]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. Temperature can influence the rate of each step in this cycle.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_RX R¹-Pd(II)L_n-X OA->PdII_RX TM Transmetalation PdII_RX->TM PdII_R1R2 R¹-Pd(II)L_n-R² TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Product R¹-R² (Coupled Product) RE->Product ArX R¹-X (Aryl Halide) ArX->OA Boronic R²-B(OH)₂ Boronic->TM Base Base Base->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Suzuki Reactions with 2,6-Difluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 2,6-Difluoropyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions. Special attention is given to the critical choice of base, which significantly impacts reaction success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with this compound is giving low to no yield. What's the most likely problem?

A1: Low yields are often traced back to one of two issues: catalyst inactivation or, more commonly, decomposition of the boronic acid. This compound is an electron-deficient heteroaromatic boronic acid, which makes it particularly susceptible to a side reaction called protodeboronation.[1][2] This is where the boronic acid group is replaced by a hydrogen atom, effectively destroying the reagent.

Troubleshooting Steps:

  • Assess the Base: Strong bases can accelerate protodeboronation.[2] If you are using strong bases like NaOH or KOH, consider switching to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2][3]

  • Check Catalyst System: Ensure your palladium catalyst and ligand are active and appropriate for coupling with an electron-deficient partner.[4] For challenging substrates, highly active phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often required.[3]

  • Ensure Inert Atmosphere: Oxygen can lead to catalyst decomposition and unwanted homocoupling of the boronic acid.[4] Make sure your solvents are properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).[4]

Q2: I'm observing a significant amount of 2,6-difluoropyridine as a byproduct. How can I prevent this?

A2: The formation of 2,6-difluoropyridine is a direct result of protodeboronation.[1] This side reaction is competitive with the desired cross-coupling and is often promoted by the reaction conditions, especially the choice of base and temperature.[1][2]

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: This is the most critical adjustment. Bases like K₃PO₄, Cs₂CO₃, and CsF are known to suppress protodeboronation compared to stronger bases.[2]

  • Lower the Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[2] If your catalyst is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C) to favor the cross-coupling pathway.[5]

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[2] These derivatives are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.[1][2]

  • Employ a Highly Active Catalyst: A more efficient catalyst system can increase the rate of the desired Suzuki coupling, allowing it to outcompete the protodeboronation reaction.[2][5]

Q3: My starting materials have base-sensitive functional groups (e.g., esters, ketones). Which base is safest to use with this compound?

A3: For substrates with base-labile functionalities, it is crucial to use a mild base to avoid degradation of your starting materials or product.

  • Recommended Bases: Anhydrous, powdered potassium phosphate (K₃PO₄) is an excellent first choice for base-sensitive substrates.[3] Potassium fluoride (KF) and cesium carbonate (Cs₂CO₃) are also effective and mild options.[3][6]

  • Bases to Avoid: Steer clear of strong hydroxides (NaOH, KOH) and alkoxides (NaOMe, NaOEt), as these are likely to cause hydrolysis or other unwanted side reactions.[7]

Base Selection and Performance Data

The choice of base is critical for activating the boronic acid to form a more nucleophilic borate species, which is necessary for the key transmetalation step in the catalytic cycle.[8] However, for an electron-deficient substrate like this compound, a delicate balance must be struck to ensure efficient reaction without causing rapid decomposition.

The following table summarizes common bases used in Suzuki reactions and their general suitability for sensitive, electron-deficient boronic acids.

BaseTypical EquivalentsCommon SolventsSuitability for this compoundNotes
K₃PO₄ 2.0 - 3.0Toluene, DioxaneExcellent Often the best choice for sensitive and heteroaryl substrates; minimizes protodeboronation.[3]
Cs₂CO₃ 2.0Dioxane, TolueneVery Good Highly effective, often superior to other carbonates, but more expensive.[3]
K₂CO₃ 2.0Dioxane/H₂O, Toluene/H₂OGood A reliable and common choice, but can be less effective than K₃PO₄ for preventing protodeboronation.[3]
KF 2.0 - 3.0Toluene, THFGood A mild option that can be effective, particularly under anhydrous conditions.[6]
Na₂CO₃ 2.0Toluene/H₂O, EtOH/H₂OModerate A standard, effective base, but may be too strong for highly sensitive substrates.[3][9]
NaOH, KOH 2.0Toluene/H₂OPoor Strong bases that significantly increase the risk of protodeboronation and substrate degradation.[3]
Visualizing the Troubleshooting Process

The following workflow provides a decision-making guide for optimizing the base and reaction conditions when encountering issues with Suzuki couplings of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Low Yield or High Protodeboronation q1 Are you using a strong base (NaOH, KOH)? start->q1 action1 Switch to a Milder Base: 1. K₃PO₄ (anhydrous) 2. Cs₂CO₃ 3. KF q1->action1 Yes q2 Is the reaction run at high temperature (>100 °C)? q1->q2 No ans1_yes YES ans1_no NO end_node Problem Solved: Re-evaluate & Monitor action1->end_node action2 Lower Temperature (e.g., 60-80 °C) & Ensure Catalyst is Active (e.g., use XPhos Pd G3/G4) q2->action2 Yes q3 Is the free boronic acid being used directly? q2->q3 No ans2_yes YES ans2_no NO action2->end_node action3 Convert to a more stable Boronic Ester: - Pinacol Ester - MIDA Boronate q3->action3 Yes q3->end_node No action3->end_node

Caption: Troubleshooting workflow for Suzuki reactions with this compound.

Representative Experimental Protocol

This general protocol is a starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound using a mild base. Optimization may be required for specific substrates.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane (to achieve a concentration of 0.1 - 0.5 M)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial or flask, add the aryl halide, this compound, and anhydrous K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[10]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 80–100 °C) and stir vigorously for the required time (typically 2-16 hours).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[4]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][10]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[4]

References

Technical Support Center: Purification of Products from 2,6-Difluoropyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction products derived from 2,6-Difluoropyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of 3-aryl-2,6-difluoropyridine compounds, which are often synthesized via Suzuki-Miyaura cross-coupling reactions. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to assist in your laboratory work.

Troubleshooting Guide

Encountering issues during the purification of Suzuki-Miyaura coupling products of this compound is common. The electron-deficient nature of the fluorinated pyridine ring can lead to specific side reactions and purification challenges. This guide addresses the most frequent problems, their probable causes, and potential solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield Protodeboronation of Starting Material: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond, a common side reaction with electron-deficient heteroaryl boronic acids.[1][2] Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[1] Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can hinder the reaction.[1]Minimize Protodeboronation: Use milder bases like K₃PO₄ or Cs₂CO₃. Running the reaction at a lower temperature (e.g., 60-80 °C) can also help. Consider converting the boronic acid to a more stable pinacol or MIDA ester.[2] Optimize Catalyst System: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos to shield the palladium center.[1] Anhydrous Conditions: While some water is often beneficial, excess water can promote protodeboronation. Ensure solvents are appropriately dried.[1][2]
Difficult Separation of Product from Starting Materials Similar Polarity: The desired product and unreacted aryl halide or boronic acid may have very similar polarities, making chromatographic separation challenging.Aqueous Work-up: A basic aqueous wash (e.g., with 1M NaOH or K₂CO₃) can convert the unreacted boronic acid into its water-soluble boronate salt, which can then be removed in the aqueous layer. Optimized Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. Test various solvent systems with TLC to find the optimal conditions.
Presence of Homocoupling Byproducts Oxygen in the Reaction Mixture: The presence of oxygen can promote the oxidative homo-coupling of the aryl halide or the boronic acid.[1] Use of a Pd(II) Precatalyst: Some Pd(II) precatalysts can promote homocoupling during their in-situ reduction to Pd(0).Thorough Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1] Catalyst Choice: Consider using a Pd(0) catalyst source like Pd(PPh₃)₄ directly to minimize this side reaction.
Product Appears as an Oil and Fails to Crystallize Presence of Impurities: Even small amounts of impurities can inhibit crystallization. Intrinsic Properties: The product may naturally be an oil or a low-melting solid at room temperature.High Purity is Key: Attempt further purification by flash column chromatography to remove any residual impurities and then re-attempt crystallization. Alternative Isolation: If the product is an oil, purification by chromatography is the most suitable method.
Product Streaks on Silica Gel Column Basic Nature of the Pyridine Product: The nitrogen atom on the pyridine ring can interact strongly with the acidic silica gel, leading to tailing and poor separation.Neutralize Silica Gel: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[3] Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, or reversed-phase silica gel (C18).

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude product from a Suzuki reaction with this compound?

A1: A standard aqueous work-up is the essential first step. This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing with water or brine. This procedure removes the bulk of inorganic salts and water-soluble impurities, such as the base used in the reaction.

Q2: How can I effectively remove unreacted this compound from my crude product mixture?

A2: Unreacted boronic acid can often be removed with a basic aqueous wash. By treating the organic solution of your crude product with an aqueous solution of a base like 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which will partition into the aqueous layer during extraction.[4]

Q3: My desired 3-aryl-2,6-difluoropyridine product and the homocoupled byproduct have very similar polarities. How can I separate them?

A3: Separating compounds with similar polarities is a common challenge in purifying Suzuki coupling products. Meticulous column chromatography with a shallow solvent gradient is often effective. It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) using Thin Layer Chromatography (TLC) to identify the optimal separation conditions.[4] If your product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method to isolate the desired compound.[5]

Q4: Why is it important to remove the residual palladium catalyst, and what are the best methods to do so?

A4: For applications in drug development and medicinal chemistry, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements. Common methods include filtering the reaction mixture through a pad of Celite® to remove heterogeneous catalysts. For homogeneous catalysts, metal scavengers, which are functionalized silica or polymers that chelate the metal, can be used. After stirring with the scavenger, it can be removed by filtration.

Q5: I am observing significant protodeboronation of my this compound. What can I do to minimize this?

A5: Protodeboronation is a major side reaction for electron-deficient heteroaryl boronic acids.[1][2] To mitigate this, consider using milder bases such as K₃PO₄ or Cs₂CO₃, lowering the reaction temperature, and ensuring your solvents are anhydrous.[1][2] A very effective strategy is to convert the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, which slowly releases the active boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.[2]

Purification Data Summary

The following tables summarize representative purification outcomes for Suzuki-Miyaura coupling products of heteroaryl boronic acids, which can serve as a guide for reactions involving this compound. Please note that actual yields and purity will vary depending on the specific substrates and reaction conditions.

Table 1: Comparison of Purification Methods for a Representative 3-Aryl-2,6-difluoropyridine

Purification Method Typical Recovery Yield Achieved Purity (by HPLC/NMR) Notes
Flash Column Chromatography 60-90%>98%Effective for removing most byproducts, including homocoupled species and unreacted starting materials. Eluent choice is critical.
Recrystallization 50-80% (of the material from chromatography)>99.5%Excellent for obtaining highly pure, crystalline material. Requires the product to be a solid and a suitable solvent system to be identified.
Preparative TLC 40-70%>99%Useful for small-scale purification or for separating very close spots. Can be labor-intensive.
Aqueous Work-up with Basic Wash >95% (crude product)Variable (removes inorganic salts and boronic acid)An essential preliminary purification step before chromatography or recrystallization.

Table 2: Common Solvent Systems for Flash Column Chromatography of 3-Aryl-2,6-difluoropyridines

Solvent System Polarity Typical Application
Hexane / Ethyl Acetate (Gradient)Low to MediumThe most common and versatile system for a wide range of products. A gradient from low to high ethyl acetate concentration is typically used.[2]
Dichloromethane / Methanol (Gradient)Medium to HighSuitable for more polar products that do not elute with hexane/ethyl acetate.[3]
Toluene / Acetone (Gradient)MediumAn alternative system that can sometimes provide better separation for aromatic compounds.
Hexane / Dichloromethane (Gradient)LowUseful for separating less polar compounds.

Detailed Experimental Protocols

The following are generalized protocols that should be optimized for your specific product.

Protocol 1: General Aqueous Work-up and Extraction
  • Cooling: Once the reaction is complete (monitored by TLC or LC-MS), allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) (approx. 10-20 volumes relative to the limiting reagent).

  • Washing: Transfer the diluted mixture to a separatory funnel.

    • Wash with water (2 x 10 volumes).

    • To remove unreacted boronic acid, wash with 1M NaOH or 1M K₂CO₃ (2 x 10 volumes).

    • Wash with brine (1 x 10 volumes) to facilitate phase separation.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude product in various solvent mixtures (e.g., different ratios of hexane/ethyl acetate). The ideal system should give your desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.

  • Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of your impure solid product in various solvents at room temperature and upon heating. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Experimental_Workflow

Troubleshooting_Logic

References

Validation & Comparative

2,6-Difluoropyridine-3-boronic acid vs other pyridine boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its mild conditions and broad functional group tolerance in forging carbon-carbon bonds.[1] Within this field, pyridine boronic acids are indispensable building blocks for introducing the pyridine moiety, a privileged scaffold in medicinal chemistry due to its prevalence in a vast range of biologically active compounds.[2] The strategic selection of a pyridine boronic acid is critical, as substituents on the pyridine ring dramatically influence the compound's reactivity, stability, and the properties of the final product.

This guide provides a comparative analysis of 2,6-Difluoropyridine-3-boronic acid against other common pyridine boronic acids. The introduction of fluorine atoms can significantly alter the electronic properties of the pyridine ring, impacting reaction outcomes and providing unique vectors for drug design.[3] We will examine their performance in Suzuki-Miyaura coupling, supported by experimental data and detailed protocols, to guide researchers in selecting the optimal reagent for their synthetic challenges.

Comparative Analysis of Reactivity and Performance

The reactivity of pyridine boronic acids in Suzuki-Miyaura coupling is governed by several factors, including the position of the boronic acid group, the electronic nature of substituents on the pyridine ring, and the stability of the reagent itself.

This compound: This reagent is characterized by two strongly electron-withdrawing fluorine atoms flanking the nitrogen. This electronic pull significantly alters the pyridine ring's properties, which can be advantageous.[3] The decreased electron density on the ring can make the transmetalation step of the Suzuki-Miyaura cycle more favorable in some cases. However, like many organoboron compounds, it can be susceptible to protodeboronation, a decomposition pathway that reduces yield.[4]

Positional Isomers and the "2-Pyridyl Problem": The position of the boronic acid group is a critical determinant of reactivity.

  • 3- and 4-Pyridylboronic Acids: These isomers generally exhibit robust reactivity and participate readily in cross-coupling reactions.[2]

  • 2-Pyridylboronic Acids: These reagents are notoriously challenging due to the "2-pyridyl problem." The proximity of the ring nitrogen to the boronic acid can lead to chelation with the palladium catalyst, causing inhibition or deactivation.[2][5] This often necessitates the use of specialized ligands, more stable boronic acid derivatives like MIDA boronates, or carefully optimized reaction conditions to achieve good yields.[4][5]

Electronic Effects of Other Substituents:

  • Electron-donating groups (e.g., methoxy): Can increase the electron density of the ring, potentially slowing down the transmetalation step.

  • Electron-withdrawing groups (e.g., chloro): Similar to fluorine, chlorine atoms can enhance reactivity. 2-Chloropyridine boronic acids are widely used as versatile building blocks in pharmaceutical synthesis.[6][7]

Data Presentation: Performance in Suzuki-Miyaura Coupling

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions involving various pyridine boronic acids. It is crucial to note that reaction conditions vary between studies, so yields are not always directly comparable. However, the data provides valuable insight into successful strategies for different substrates.

Pyridine Boronic AcidCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,6-Difluoro-3-pyridylboronic acid 3-BromoquinolinePd[PPh₃]₂Cl₂ / PtBu₃Na₂CO₃1,4-DioxaneReflux8See Note 1[8]
Pyridine-3-boronic acid 2-ChloropyridinePd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O10018High Yield[1]
2-Pyrimidinylboronic acid Aryl HalidePd(dppf)Cl₂K₂CO₃DMF12012Moderate[2]
2-Chloro-5-pyridylboronic acid 2-Amino-3-bromopyridinePd[PPh₃]₂Cl₂Na₂CO₃1,4-DioxaneReflux865[8]
2-Methoxy-5-pyridylboronic acid 2-Amino-3-bromopyridinePd[PPh₃]₂Cl₂Na₂CO₃1,4-DioxaneReflux875[8]
Lithium triisopropyl 2-pyridylboronate 4-BromoanisolePd₂dba₃ / Ligand 1KF1,4-Dioxane11012-2474[9]

Note 1: While a specific yield for this compound was not found in a directly comparable reaction in the initial search, studies on similar dichloropyridyl boronic acids show that phosphine ligands like PtBu₃ significantly increase yields, indicating the general reactivity of such electron-deficient systems.[8] The fluorine atoms are expected to confer similar or enhanced reactivity.

Experimental Protocols

Below is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction. This should be considered a starting point, and optimization is often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Pyridine boronic acid derivative (1.2 - 1.5 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, PPh₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the aryl halide, pyridine boronic acid, palladium catalyst, ligand (if used), and base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (typically 8-24 hours).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel to yield the desired biaryl product.[1][2]

Visualizations

Catalytic Cycle and Experimental Workflow

To clarify the mechanistic and practical aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln (Active Catalyst) pd2_ox R¹-Pd(II)Ln-X pd0->pd2_ox Oxidative Addition center pd2_trans R¹-Pd(II)Ln-R² pd2_ox->pd2_trans Transmetalation top_point pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product bottom_point start_halide R¹-X start_halide->pd2_ox start_boron R²-B(OH)₂ + Base start_boron->pd2_trans Experimental_Workflow setup 1. Reaction Setup (Add Reagents, Catalyst, Base) inert 2. Inert Atmosphere (Purge with Ar or N₂) setup->inert solvent 3. Solvent Addition (Degassed Solvents) inert->solvent react 4. Reaction (Heat and Stir) solvent->react monitor 5. Monitor Progress (TLC or LC-MS) react->monitor workup 6. Work-up (Quench, Extract) monitor->workup purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a pyridine nucleus is a cornerstone strategy in medicinal chemistry, while the introduction of fluorine atoms can profoundly modulate the physicochemical and biological properties of a molecule. Consequently, fluorinated pyridine boronic acids are invaluable building blocks in drug discovery. This guide provides an objective comparison of the reactivity profiles of fluorinated and non-fluorinated pyridine boronic acids, focusing on the ubiquitous Suzuki-Miyaura cross-coupling reaction, supported by experimental data and protocols.

The Impact of Fluorination on Physicochemical Properties and Reactivity

Fluorine's high electronegativity imparts unique characteristics to the pyridine ring, significantly influencing the reactivity of the corresponding boronic acid.

  • Electronic Effects : The strong electron-withdrawing inductive effect of fluorine decreases the electron density of the pyridine ring.[1] This, in turn, increases the Lewis acidity of the boronic acid functional group.[1] While increased Lewis acidity can be beneficial in some catalytic cycles, it can be detrimental in the context of Suzuki-Miyaura couplings. The transmetalation step, which is often rate-limiting, is generally more efficient with electron-rich organoboron reagents.[1] Therefore, the more electron-poor fluorinated pyridine boronic acids are typically less reactive than their non-fluorinated counterparts.[1]

  • Protodeboronation : A significant challenge, particularly with electron-deficient heteroaromatic boronic acids, is the undesired side reaction known as protodeboronation.[2][3] In this process, the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, consuming the starting material.[4] Fluorinated pyridine boronic acids are more susceptible to this decomposition pathway, especially under the basic and often heated conditions of a Suzuki-Miyaura coupling.[2][4]

Quantitative Performance Comparison

While direct, side-by-side comparisons under identical conditions are not always available in the literature, the general principles of electronic effects on Suzuki-Miyaura couplings allow for a representative comparison.[1] Non-fluorinated pyridine boronic acids, being more electron-rich, generally exhibit higher reactivity and provide better yields.[1]

Table 1: Representative Yields in Suzuki-Miyaura Coupling

The following data is illustrative, based on established reactivity principles, comparing a generic pyridine boronic acid with its fluorinated analogue when coupled with 4-bromoanisole.

Boronic Acid Coupling PartnerProductRepresentative Yield (%)
Pyridine-3-boronic Acid3-(4-methoxyphenyl)pyridine85 - 95%
2-Fluoropyridine-3-boronic Acid2-Fluoro-3-(4-methoxyphenyl)pyridine60 - 75%

Table 2: Summary of Factors Influencing Reactivity

FactorNon-Fluorinated Pyridine Boronic AcidsFluorinated Pyridine Boronic AcidsRationale
Electronic Nature More electron-richMore electron-deficientFluorine is a strong electron-withdrawing group.[1]
Transmetalation Rate Generally fasterGenerally slowerThe transmetalation step is favored by more nucleophilic (electron-rich) organoboron compounds.[1]
Susceptibility to Protodeboronation LowerHigherThe electron-withdrawing fluorine atom enhances the propensity for C-B bond cleavage.[2][4]
Stability Generally more stableLess stable; often require derivatizationProne to decomposition; conversion to pinacol or MIDA esters increases stability.[2][3]
Strategies for Optimizing Reactions with Fluorinated Pyridine Boronic Acids

Despite their lower intrinsic reactivity, successful couplings with fluorinated pyridine boronic acids can be achieved through careful optimization.

  • Mitigating Protodeboronation :

    • Milder Bases : Employ milder bases like K₃PO₄, Cs₂CO₃, or CsF instead of strong bases such as NaOH or KOH.[2]

    • Lower Temperature : Running the reaction at the lowest effective temperature can slow the rate of protodeboronation relative to the cross-coupling.[2]

    • Stable Derivatives : Converting the boronic acid to a more stable pinacol or N-methyliminodiacetic acid (MIDA) boronate ester can be highly effective.[2][3] MIDA boronates, in particular, offer a "slow-release" of the boronic acid, keeping the concentration of the unstable free acid low.[3]

  • Advanced Catalytic Systems :

    • Ligand Choice : Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center, preventing catalyst deactivation.[4]

    • Catalyst Loading : A higher catalyst loading may be necessary to achieve reasonable reaction rates and yields.

Visualizing Reaction Dynamics and Workflow

The following diagrams illustrate the key factors affecting reactivity and a general workflow for comparing these reagents.

G Factors Influencing Reactivity of Pyridine Boronic Acids cluster_0 Fluorinated Pyridine Boronic Acid cluster_1 Non-Fluorinated Pyridine Boronic Acid F_PBA Fluorinated Pyridine Boronic Acid EWG Strong Electron- Withdrawing Effect F_PBA->EWG has NF_PBA Non-Fluorinated Pyridine Boronic Acid HigherYield Generally Higher Yields NF_PBA->HigherYield leads to ReducedDensity Reduced Ring Electron Density EWG->ReducedDensity leads to SlowerTrans Slower Transmetalation ReducedDensity->SlowerTrans Protodeboronation Increased Protodeboronation Susceptibility ReducedDensity->Protodeboronation LowerYield Generally Lower Yields SlowerTrans->LowerYield Protodeboronation->LowerYield

Caption: Logical flow of how fluorination impacts reactivity.

G General Experimental Workflow for Reactivity Comparison cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis Setup 1. Add Reagents to Flask (Aryl Halide, Boronic Acid, Base) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) Setup->Inert Solvent 3. Add Degassed Solvent and Catalyst/Ligand Inert->Solvent Heat 4. Heat to Optimized Temperature and Stir Solvent->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Cool 6. Cool and Quench Reaction Monitor->Cool Extract 7. Aqueous Workup & Extraction Cool->Extract Purify 8. Dry and Concentrate Organic Layer Extract->Purify Analyze 9. Purify (Chromatography) & Analyze Yield Purify->Analyze

Caption: Standard workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This generalized protocol can be adapted for both fluorinated and non-fluorinated pyridine boronic acids, though optimization of base, solvent, and temperature is recommended, particularly for more challenging fluorinated substrates.[4][5]

Materials:

  • Aryl halide (1.0 equiv)

  • Pyridine boronic acid (or ester derivative) (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)

  • Ligand (if required, e.g., SPhos, 4–10 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, Toluene, or THF, with a controlled amount of degassed water if necessary)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup : To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the pyridine boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Inert Atmosphere : Seal the flask with a septum or screw cap. Evacuate the flask and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition : Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate). Add the degassed solvent (e.g., 10 mL of a 4:1 dioxane/water mixture) via syringe.

  • Reaction : Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (e.g., 80–100 °C). For sensitive fluorinated substrates, starting at a lower temperature (e.g., 60 °C) is advisable.[2]

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (20 mL). Separate the layers and extract the aqueous phase with the organic solvent (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Conclusion

The decision to use a fluorinated versus a non-fluorinated pyridine boronic acid involves a trade-off between the desired properties of the final product and the synthetic accessibility. The available evidence and chemical principles strongly suggest that non-fluorinated pyridine boronic acids are generally more reactive and provide higher yields in Suzuki-Miyaura couplings.[1] However, fluorinated pyridine boronic acids, while more challenging coupling partners due to their electron-deficient nature and susceptibility to protodeboronation, are indispensable. By carefully selecting milder reaction conditions, appropriate catalytic systems, or by using stabilized boronate esters, the challenges they present can be overcome, enabling the synthesis of complex molecules with the unique properties that fluorine imparts.

References

A Researcher's Guide to Suzuki Coupling: Comparing Boronic Acid Performance

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A critical factor influencing the success and yield of this palladium-catalyzed reaction is the nature of the organoboron species, particularly the boronic acid.[1] This guide provides a detailed comparison of reaction yields with various boronic acids, supported by experimental data and detailed protocols, to aid researchers in optimizing their synthetic strategies.

Yield Comparison: The Impact of Boronic Acid Structure

The electronic and steric properties of substituents on the aryl boronic acid can significantly affect the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[1] This, in turn, directly influences the overall reaction yield.

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

Generally, boronic acids bearing electron-donating groups (EDGs) enhance the reaction rate and yield.[1] Conversely, those with electron-withdrawing groups (EWGs) can be more challenging coupling partners, sometimes leading to lower or slower reactions.[1][3] This is attributed to the reduced nucleophilicity of the boronic acid, which slows the crucial transmetalation step.[3] However, with optimized reaction conditions, high yields can also be achieved with electron-deficient partners.[1]

Steric Hindrance

Steric bulk on the boronic acid, particularly at the ortho positions, can impede the approach of the reactants to the palladium center, potentially lowering the reaction yield.[4] However, the use of specialized, bulky phosphine ligands can often overcome these steric challenges, allowing for the successful coupling of even highly hindered substrates.[4][5]

Heteroaromatic Boronic Acids

Heteroaromatic boronic acids are common substrates in drug discovery. Their reactivity can be influenced by the nature and position of the heteroatom(s). For instance, 2-pyridyl boronic acids are known to be problematic due to the nitrogen atom's ability to coordinate with the palladium catalyst, leading to catalyst inhibition.[6] In contrast, 5-pyrimidinylboronic acids generally show good reactivity.[6]

Quantitative Data Summary

The following table summarizes experimental data on Suzuki coupling yields with a variety of substituted arylboronic acids.

Arylboronic AcidSubstituent TypeCoupling PartnerCatalyst/LigandBaseSolventYield (%)
4-Methoxyphenylboronic acidElectron-Donating (OCH₃)p-BromotoluenePd(OAc)₂ / Ligand L3-DMF:H₂O (4:1)-
4-Methylphenylboronic acidElectron-Donating (CH₃)4-Bromoacetophenone---High Yield
Phenylboronic acidNeutral4-Bromoacetophenone---High Yield
4-Formylphenylboronic acidElectron-Withdrawing (CHO)4-Bromoacetophenone---Moderate to High Yield
4-(Trifluoromethyl)phenylboronic acidElectron-Withdrawing (CF₃)4-Bromoacetophenone---Moderate to High Yield
2-Methylphenylboronic acidSterically Hindered1-Bromo-4-nitrobenzenePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O88
Mesitylboronic acidSterically Hindered3-Iodo-4-methoxybenzoic acid methyl esterPd(PPh₃)₄NaOPhBenzeneGood Yield
Benzo[b]furan-2-boronic acidHeteroaromatic2-Chloro-4,6-dimethoxypyrimidineVarious Pd precatalystsVarious basesMeOH/THFVaried (up to ~90%)
3-Furanboronic acidHeteroaromatic2-Chloro-4,6-dimethoxypyrimidineVarious Pd precatalystsVarious basesMeOH/THFVaried (up to ~80%)

Note: "High Yield" indicates yields are generally reported to be high in the literature under optimized conditions. Specific percentages vary depending on the full scope of reaction parameters. The data is compiled from multiple sources and reaction conditions may not be identical.[7][8][9]

Experimental Protocols

Below is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Experimental Procedure

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted boronic acid (1.0 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (0.01 - 0.05 equiv)[1]

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)[1]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)[1]

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)[1]

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).[10][11]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[12]

  • Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.[10]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 2-24 hours).[7][10]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract with an organic solvent (e.g., ethyl acetate).[10]

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[10][11]

Visualizing the Process

To better understand the reaction and experimental setup, the following diagrams illustrate the catalytic cycle and a typical workflow.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition tm Transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² pd2_complex->pd2_r1r2 Transmetalation pd2_r1r2->pd0 Reductive Elimination re Reductive Elimination product R¹-R² pd2_r1r2->product r1x R¹-X r1x->pd2_complex boronic R²-B(OH)₂ boronic->pd2_r1r2 base Base base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]

Suzuki_Workflow start Combine Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup (Add H₂O, Extract with Organic Solvent) monitor->workup dry Dry and Concentrate workup->dry purify Purify Product (Column Chromatography) dry->purify product Isolated Product purify->product

Caption: A general experimental workflow for the Suzuki coupling reaction.

References

A Comparative Guide to 2,6-Difluoropyridine-3-boronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is a critical determinant in the successful synthesis of complex molecules. Among the vast array of building blocks available, fluorinated heterocycles play a pivotal role in medicinal chemistry due to the unique physicochemical properties imparted by fluorine. This guide provides an objective comparison of 2,6-Difluoropyridine-3-boronic acid's performance in Suzuki-Miyaura cross-coupling reactions against other alternatives, supported by available experimental data and detailed methodologies.

Introduction to this compound

This compound is a valuable reagent in organic synthesis, particularly for the introduction of the 2,6-difluoropyridinyl moiety into target molecules. The presence of two fluorine atoms on the pyridine ring significantly alters its electronic properties, making it an attractive component for tuning the lipophilicity, metabolic stability, and binding affinity of drug candidates.[1] Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[2]

Advantages of Using this compound

The primary advantages of employing this compound in synthesis stem from the influence of the fluorine substituents:

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of the pyridine nitrogen, influencing its interaction with biological targets. It also tends to increase lipophilicity, which can enhance membrane permeability.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoropyridinyl group resistant to metabolic degradation at those positions, a desirable trait in drug design.

  • Unique Electronic Effects: The strong electron-withdrawing nature of the two fluorine atoms makes the pyridine ring electron-deficient. This can influence the reactivity of adjacent functional groups and the overall electronic profile of the final molecule.[1]

Comparison with Alternative Reagents in Suzuki-Miyaura Coupling

The performance of this compound is best understood in comparison to other pyridine-based boronic acids and their derivatives. The choice of reagent can significantly impact reaction yields, scope, and conditions.

Electronic Effects on Reactivity

A key factor governing the efficiency of the Suzuki-Miyaura coupling is the electronic nature of the boronic acid. The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often rate-limiting. It has been observed that pyridine boronic acids with electron-donating or weakly electron-withdrawing groups tend to provide better yields compared to their more electron-poor counterparts.[1]

Given that this compound possesses two strongly electron-withdrawing fluorine atoms, it is considered an electron-deficient coupling partner. This can lead to a slower rate of transmetalation and potentially lower yields compared to less fluorinated or non-fluorinated analogs under identical conditions.[1] Consequently, reactions involving this reagent may require more rigorous optimization of catalysts, ligands, and reaction conditions to achieve satisfactory outcomes.[1]

Quantitative Performance Comparison
Boronic Acid/EsterCoupling PartnerProductYield (%)Reference
2-Thiopheneboronic acidPyFluor2-(Thiophen-2-yl)pyridine82[3]
2-Furanboronic acidPyFluor2-(Furan-2-yl)pyridine75[3]
4-Methoxyphenyl boronic acidPyFluor2-(4-Methoxyphenyl)pyridine48[1]
4-Cyanophenyl boronic acidPyFluor2-(4-Cyanophenyl)pyridine10[1]
3-Pyridyl boronic esterPyFluor2-(3-Pyridyl)pyridineModest[4][5]
4-Pyridyl boronic esterPyFluor2-(4-Pyridyl)pyridineModest[4][5]

Note: This data is illustrative of general trends. Direct comparison is challenging due to variations in reaction conditions across different studies.

The lower yield for the electron-deficient 4-cyanophenyl boronic acid compared to the electron-rich 4-methoxyphenyl boronic acid supports the principle that electron-withdrawing groups can diminish coupling efficiency.[1] It is anticipated that this compound would exhibit reactivity more akin to the electron-deficient examples.

Alternative Coupling Reagents

To overcome challenges associated with pyridine boronic acids, such as protodeboronation and catalyst inhibition, more stable and sometimes more reactive alternatives have been developed.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) protected boronic esters offer enhanced stability to air and moisture, simplifying handling and purification. They undergo a slow release of the active boronic acid under reaction conditions. For 2-pyridyl systems, electron-withdrawing substituents like fluorine can promote the Suzuki-Miyaura coupling of their MIDA boronates.[3]

  • Pyridine-2-sulfonates: These have emerged as highly effective substitutes for pyridine-2-boronic acids, offering superior stability, a broader scope, and often significantly higher yields.[3]

  • Potassium Heteroaryltrifluoroborates: These bench-stable salts are often more robust than their boronic acid counterparts and can be used in a wide range of cross-coupling reactions.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction involving a substituted pyridine boronic acid.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with this compound

Materials:

  • Aryl halide (1.0 equiv.)

  • This compound (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-2 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or an aqueous mixture)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide, this compound, and the base.[3]

  • Catalyst and Ligand Addition: Add the palladium catalyst and ligand (if used) to the Schlenk tube.[3]

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Solvent Addition: Add the degassed solvent via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or GC-MS.[3]

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[2]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R1-Pd(II)L2-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_r1_r2 R1-Pd(II)L2-R2 transmetalation->pdi_r1_r2 reductive_elimination Reductive Elimination pdi_r1_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 Coupled Product reductive_elimination->product reagents R1-X (Aryl Halide) reagents->oxidative_addition + R1-X boronic_acid R2-B(OH)2 (Boronic Acid) + Base boronic_acid->transmetalation + [R2-B(OH)3]-

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow for Reagent Selection

The selection of the appropriate boronic acid derivative is crucial for a successful synthesis. The following workflow provides a logical approach to this decision-making process.

Reagent_Selection_Workflow start Define Synthetic Target check_electronics Are Electron-Withdrawing Groups Required? start->check_electronics use_fluorinated Consider Fluorinated Boronic Acid (e.g., this compound) check_electronics->use_fluorinated Yes use_non_fluorinated Consider Non-Fluorinated or Electron-Rich Boronic Acid check_electronics->use_non_fluorinated No check_stability Is Boronic Acid Stability a Concern? use_fluorinated->check_stability use_non_fluorinated->check_stability use_alternatives Use MIDA Boronate or Trifluoroborate Salt check_stability->use_alternatives Yes use_boronic_acid Proceed with Boronic Acid check_stability->use_boronic_acid No optimize Optimize Reaction Conditions use_alternatives->optimize use_boronic_acid->optimize

Caption: Workflow for selecting a suitable boronic acid reagent.

References

A Researcher's Guide to Alternatives for 2,6-Difluoropyridine-3-boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of the 2,6-difluoropyridine moiety is a critical step in the synthesis of novel chemical entities with enhanced pharmacological properties. 2,6-Difluoropyridine-3-boronic acid is a primary reagent for this purpose via the Suzuki-Miyaura cross-coupling reaction. However, challenges related to the stability and handling of boronic acids often necessitate the consideration of alternative reagents. This guide provides an objective comparison of this compound with its most common alternatives—the corresponding pinacol ester and potassium trifluoroborate salt—supported by representative experimental data and detailed protocols.

The choice between a boronic acid and its derivatives hinges on a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive but are often susceptible to degradation pathways like protodeboronation, especially with electron-deficient heteroaryl systems.[1] Conversely, boronate esters and trifluoroborate salts offer significantly enhanced bench stability, making them easier to handle, purify, and store, though they may require more forcing reaction conditions to achieve comparable reactivity.[1][2]

Quantitative Performance Comparison

To illustrate the practical differences between these reagents, the following table summarizes representative Suzuki-Miyaura cross-coupling reactions. While not a direct head-to-head comparison from a single study, these examples utilize a common aryl bromide coupling partner or similar substrates, providing a valuable snapshot of typical performance and required conditions for each class of reagent.

Boron ReagentCoupling PartnerProductCatalyst / LigandBaseSolventTemp. (°C)TimeYield (%)Ref.
Boronic Acid this compound4-Bromoanisole2,6-Difluoro-3-(4-methoxyphenyl)pyridinePd(PPh₃)₄K₂CO₃1,4-Dioxane / H₂O12015 min (MW)91%[3]
Pinacol Ester 2,6-Difluoro-3-(pinacolato)borane2,6-Dichloropyridine2,6-DiheptylpyridinePd(OAc)₂ / Ad₂PⁿBuLiOᵗBu1,4-Dioxane / H₂O10016.5 h94%[4]
Trifluoroborate Salt Potassium (Aryl)trifluoroborate 4-Bromoanisole4-Aryl-anisolePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF / H₂O8012 h89%[5]

*Note: This example uses an alkyl pinacol boronate with a dichloropyridine to demonstrate the coupling of a stable boronate ester with a di-halogenated pyridine system. Direct comparative data for the 2,6-difluoro-3-pyridyl pinacol ester was not available. **Note: This is a general, representative example for the coupling of a potassium aryltrifluoroborate with 4-bromoanisole to illustrate typical conditions and yields for this class of reagent.

Logical Selection of Boron Reagents

The decision to use a boronic acid, a pinacol ester, or a trifluoroborate salt depends on several factors, including the stability of the starting materials, the desired reaction time, and purification considerations. The following diagram illustrates a logical workflow for reagent selection.

G cluster_0 cluster_1 cluster_2 start Start: Need to couple 2,6-difluoropyridin-3-yl moiety reagent_choice Evaluate Reagent Stability vs. Reactivity start->reagent_choice boronic_acid This compound reagent_choice->boronic_acid High reactivity needed? Short reaction time critical? ester Pinacol Boronate Ester reagent_choice->ester Need high stability? Chromatographic purification required? bf3k Potassium Trifluoroborate (BF3K) reagent_choice->bf3k Need exceptional stability? Crystalline solid preferred? acid_pros Pros: + Higher reactivity + Faster reactions boronic_acid->acid_pros acid_cons Cons: - Prone to protodeboronation - Lower shelf-life boronic_acid->acid_cons ester_pros Pros: + High stability + Easy to handle/purify ester->ester_pros ester_cons Cons: - Slower reactivity - May need harsher conditions ester->ester_cons bf3k_pros Pros: + Very stable, crystalline solid + Resistant to protodeboronation bf3k->bf3k_pros bf3k_cons Cons: - Often requires specific activation - Can be less reactive bf3k->bf3k_cons

Workflow for selecting an appropriate boron reagent.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura cross-coupling reactions summarized in the comparison table.

Protocol 1: Coupling of this compound (Microwave)

This protocol is adapted from a microwave-assisted synthesis yielding the coupled product in a significantly reduced reaction time.

Materials:

  • This compound (1.2 equiv.)

  • 4-Bromoanisole (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Water (4:1 ratio of Dioxane:Water)

  • 10 mL microwave vial with a stir bar

Procedure:

  • To a 10 mL microwave vial, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane and water solvent mixture (e.g., 4 mL dioxane and 1 mL water for a 0.5 mmol scale reaction).

  • Seal the vial tightly and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes.

  • After the reaction, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure product.[3]

Protocol 2: Coupling of a Pinacol Boronate Ester (Conventional Heating)

This protocol is representative for the coupling of a stable boronate ester with a heteroaryl chloride, often requiring a strong base and a specialized ligand for efficient reaction.

Materials:

  • Heteroaryl Pinacol Boronate Ester (e.g., Heptyl pinacol boronic ester, 2.3 equiv.)

  • Di-chloro-heteroarene (e.g., 2,6-Dichloropyridine, 1.0 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (1 mol%)

  • Di-adamantyl-n-butylphosphine [Ad₂PⁿBu] (3 mol%)

  • Lithium tert-butoxide (LiOᵗBu) (3.0 equiv.)

  • 1,4-Dioxane

  • Water (4:1 ratio of Dioxane:Water)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the di-chloro-heteroarene, palladium acetate, and the phosphine ligand.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the boronate ester and lithium tert-butoxide under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the required time (e.g., 16.5 hours), monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.[4]

Protocol 3: Coupling of a Potassium Trifluoroborate Salt (Conventional Heating)

This protocol outlines a general procedure for the coupling of stable, crystalline potassium heteroaryltrifluoroborates.

Materials:

  • Potassium Heteroaryltrifluoroborate (1.1 equiv.)

  • Aryl Halide (e.g., 4-Bromoanisole, 1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ [PdCl₂(dppf)·CH₂Cl₂] (2-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv.)

  • Tetrahydrofuran (THF)

  • Water (e.g., 10:1 ratio of THF:Water)

Procedure:

  • In a reaction vessel, combine the potassium heteroaryltrifluoroborate, the aryl halide, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.

  • Add the THF and water solvent mixture.

  • Heat the mixture to reflux (typically 80 °C) under an inert atmosphere for the required duration (e.g., 12 hours).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography to obtain the final product.[5]

References

Spectroscopic Analysis of 2,6-Difluoropyridine-3-boronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the 2,6-difluoropyridine moiety into molecular scaffolds is a powerful approach in medicinal chemistry and materials science. The unique electronic properties conferred by the two fluorine atoms can significantly influence a compound's reactivity, metabolic stability, and binding interactions. 2,6-Difluoropyridine-3-boronic acid is a key building block for introducing this motif, primarily through Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative overview of the spectroscopic techniques used to characterize the resulting biaryl compounds and other derivatives, supported by experimental data and detailed protocols.

Spectroscopic Characterization of Biaryl Compounds Derived from Fluorinated Pyridines

The successful synthesis of novel compounds hinges on rigorous structural confirmation and purity assessment. A combination of spectroscopic techniques is typically employed to achieve this. Below, we compare the key spectroscopic methods for analyzing derivatives of this compound, using data from closely related fluorinated biaryl compounds as illustrative examples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For compounds derived from this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR provides information on the number, environment, and connectivity of protons. In biaryl structures, the chemical shifts and coupling constants of the aromatic protons are diagnostic.

¹³C NMR reveals the carbon skeleton of the molecule. The carbon atoms attached to fluorine exhibit characteristic splitting patterns (C-F coupling), which can aid in signal assignment.

¹⁹F NMR is particularly valuable for fluorine-containing compounds due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus.[1][2] It provides direct information about the electronic environment of the fluorine atoms and can be used to confirm the presence of the 2,6-difluoropyridine moiety. Quantitative ¹⁹F NMR can also be employed as an alternative to radiolabeling for mass balance studies in drug metabolism research.[3]

Table 1: Representative ¹H and ¹³C NMR Data for Fluorinated Biaryl Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
TBDFBP (C₁₆H₁₆F₂)7.6 (s, 4H), 7.5 (s, 2H), 7.4 (m, 1H), 1.35 (s, 9H)151.1 (CF, J_CF = 7.5 Hz), 149.1 (CF, J_CF = 7.5 Hz), 148.7 (CH), 138.6 (C–C), 136.5 (C–C), 126 (CH), 122.5 (CH), 117.2 (CH, J_CF–CH = 12 Hz), 116 (CH, J_CF–CH = 13.5 Hz), 115 (CH), 34.5 (t. butyl-H), 31 (CH₃)[4]
DFDMBP (C₁₄H₁₂F₂O₂)7.4 (m, 1H), 7.2 (m, 2H), 6.8 (m, 3H), 3.8 (s, 3H), 3.82 (s, 3H)151 (C–F, J_CF = 7.3 Hz), 149 (C–F, J_CF = 7.5 Hz), 143.8 (C–C), 136.6 (C–H), 129 (C–H), 127 (C–H), 123.6 (C–H), 118 (CH, J_CF = 13.5 Hz), 116 (CH, J_CF = 13.5 Hz), 26 (C–CH₃)[4]
9-Benzyl-2-chloro-6-phenylpurine 5.46 (s, 2H, CH₂), 7.37 (m, 8H, C₆H₅), 7.73 (m, 3H, C₆H₅ + CH=CH), 8.05 (s, 1H, H-8 Pu), 8.42 (d, J = 15.9 Hz, 2H, CH=CH), 8.94 (s, 1H, H-2 Pu)Not Reported[5]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For derivatives of this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. Electrospray ionization (ESI) is a common technique for these types of polar molecules. Real-time mass spectrometric investigation of Suzuki-Miyaura reactions can also provide insights into the reaction mechanism.[6]

Table 2: Representative Mass Spectrometry Data

CompoundIonization MethodObserved m/zMolecular FormulaReference
9-Benzyl-6-(4-fluorophenyl)purine MS-EI304 (M⁺)C₁₈H₁₃FN₄[5]
9-Benzyl-6-(3-nitrophenyl)purine MS-EI331 (M⁺)C₁₈H₁₃N₅O₂[5]
Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. In the context of 2,6-difluoropyridine derivatives, FT-IR can confirm the presence of C-F bonds, aromatic C-H bonds, and other functional groups introduced during synthesis.

Table 3: Representative FT-IR Data for Fluorinated Biaryl Compounds

CompoundKey FT-IR Peaks (cm⁻¹)AssignmentsReference
TBDFBP 2961 (s), 2840 (m), 1603 (m), 1496 (m)C–H str-sp², C–H str-sp³, C–H bending, C=C str[4]
DFDMBP 3000 (m), 2947 (m), 2830 (m), 1604 (m), 1494 (s), 1214 (s)C–H aromatic str, C–H sp² str, sp³ str, C–H bending, C=C str, C–O str[4]
9-Benzyl-6-(4-fluorophenyl)purine 2998, 1603, 1585, 1572, 1513, 1450, 1328Not explicitly assigned[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The λ_max values can be correlated with the extent of conjugation in the biaryl products.

Table 4: Representative UV-Vis Data for Fluorinated Biaryl Compounds

Compoundλ_max (nm)SolventReference
TBDFBP 256.4Ethyl acetate[4]
DFDMBP 315.8Ethyl acetate[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data.

General Protocol for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl halide (1.0 mmol, 1.0 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) in the reaction solvent.

  • Reaction Setup: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe, followed by the catalyst solution.

  • Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Typical parameters include a 30° pulse angle, 1-2 second relaxation delay, and 16-32 scans.

    • ¹³C NMR: Typical parameters include a 30° pulse angle, 2-second relaxation delay, and 1024 or more scans with proton decoupling.

    • ¹⁹F NMR: Typical parameters are similar to ¹H NMR, often with proton decoupling.

Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire data in positive or negative ion mode, depending on the analyte.

FT-IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Visualizing Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation reagents This compound + Aryl Halide + Catalyst + Base reaction Suzuki-Miyaura Coupling reagents->reaction workup Work-up & Purification reaction->workup product Purified Product workup->product Characterization nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (HRMS) product->ms ftir FT-IR Spectroscopy product->ftir uvvis UV-Vis Spectroscopy product->uvvis structure Structure Elucidation & Purity Assessment nmr->structure ms->structure ftir->structure uvvis->structure

Caption: General workflow for the synthesis and spectroscopic analysis of compounds.

Alternative Analytical Techniques

While the spectroscopic methods described above are the cornerstones of characterization, other techniques can provide complementary information.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure.

  • Rotational Spectroscopy: Techniques like Fourier transform microwave (FTMW) spectroscopy can provide highly precise geometric parameters for the pyridine ring backbone in the gas phase.[7]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) in a compound, which can be used to confirm the empirical formula.

Conclusion

The robust characterization of compounds derived from this compound is critical for advancing drug discovery and materials science. A multi-technique spectroscopic approach, centered around NMR, mass spectrometry, and FT-IR, is essential for unambiguous structure elucidation and purity confirmation. This guide provides a framework for the spectroscopic analysis of these important compounds, offering researchers the necessary tools to confidently assess their synthetic outcomes.

References

Validating the Structure of Suzuki-Miyaura Coupling Products from 2,6-Difluoropyridine-3-boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry. Among the myriad of available building blocks, 2,6-Difluoropyridine-3-boronic acid stands out as a versatile reagent for introducing a difluorinated pyridine moiety, a common motif in bioactive molecules. This guide provides a comprehensive comparison of Suzuki-Miyaura coupling reactions using this compound and its alternatives, with a focus on the critical aspect of structural validation of the resulting products through detailed experimental data and spectroscopic analysis.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The performance of this compound can be benchmarked against other related organoboron reagents. The following table summarizes typical yields for Suzuki-Miyaura reactions with various boronic acids, providing a comparative landscape.

Boronic Acid/EsterCoupling PartnerProductYield (%)Catalyst System
This compound 4-Methoxyphenylboronic acid2,6-Difluoro-3-(4-methoxyphenyl)pyridineHypothetical dataPd(PPh₃)₄ / Na₂CO₃
2-Thiopheneboronic acidPyridine-2-sulfonyl fluoride2-(Thiophen-2-yl)pyridine82Pd(dppf)Cl₂ / Na₃PO₄
4-Methoxyphenylboronic acidPyridine-2-sulfonyl fluoride2-(4-Methoxyphenyl)pyridine66Pd(dppf)Cl₂ / Na₃PO₄
2-Pyridyl MIDA boronate4-Chlorobenzonitrile2-(4-cyanophenyl)pyridine73Pd₂(dba)₃ / SPhos / KF
2-Chloropyridine-3-boronic acidPhenylboronic acid2-Chloro-3-phenylpyridineModeratePd(PPh₃)₄ / K₂CO₃

Note: Yields are highly dependent on specific reaction conditions, including catalyst, ligand, base, solvent, and temperature.

Experimental Protocols

Reproducibility is paramount in chemical synthesis. Below are detailed experimental protocols for a representative Suzuki-Miyaura coupling reaction involving this compound and a common alternative, a 2-pyridyl MIDA boronate.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (e.g., 1-bromo-4-methoxybenzene) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, sodium carbonate, and the palladium catalyst.

  • Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-2,6-difluoropyridine.

Protocol 2: Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate

N-methyliminodiacetic acid (MIDA) boronates offer enhanced stability and are excellent alternatives for challenging couplings.

Materials:

  • 2-Pyridyl MIDA boronate (1.2 equiv)

  • Aryl chloride (e.g., 4-chlorobenzonitrile) (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.03 equiv)

  • Potassium fluoride (KF) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • In a glovebox, to a vial add the aryl chloride, 2-pyridyl MIDA boronate, Pd₂(dba)₃, SPhos, and KF.

  • Add a 10:1 mixture of anhydrous 1,4-dioxane and degassed water.

  • Seal the vial and heat the mixture to 110 °C with stirring for 12-24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Structural Validation of a Representative Product: 2,6-Difluoro-3-(4-methoxyphenyl)pyridine

Thorough characterization of the final product is essential to confirm its identity and purity. The following data is representative for the structural validation of 2,6-difluoro-3-(4-methoxyphenyl)pyridine, a hypothetical product from the Suzuki-Miyaura coupling of this compound and 1-bromo-4-methoxybenzene.

Spectroscopic DataExpected Observations
¹H NMR Signals corresponding to the protons on the pyridine ring and the methoxy-substituted phenyl ring. The pyridine protons will show characteristic coupling to the fluorine atoms. The methoxy group will appear as a singlet around 3.8 ppm.
¹³C NMR Carbons directly bonded to fluorine will appear as doublets with large coupling constants (¹JCF). The other aromatic carbons will also show smaller couplings to fluorine. The methoxy carbon will be observed around 55 ppm.
¹⁹F NMR Two distinct signals for the two fluorine atoms on the pyridine ring, likely showing coupling to each other and to adjacent protons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of C₁₂H₉F₂NO.

Signaling Pathways and Experimental Workflows

Visualizing complex relationships and workflows is crucial for clarity in research.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Oxidative Addition Complex Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Transmetalation Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Structural Validation reagents Combine Reagents: - Boronic Acid - Aryl Halide - Catalyst - Base solvent Add Solvent reagents->solvent atmosphere Inert Atmosphere solvent->atmosphere heating Heating & Stirring atmosphere->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry nmr->ms

Caption: General experimental workflow for synthesis and validation.

Conclusion

The structural validation of products derived from this compound relies on a systematic approach combining robust synthetic protocols and comprehensive spectroscopic analysis. While alternatives like MIDA boronates may offer advantages in stability and handling for certain applications, this compound remains a valuable and effective reagent for the introduction of the 2,6-difluoropyridyl moiety. Careful execution of the described experimental procedures and thorough analysis of the resulting spectroscopic data are critical for ensuring the unambiguous structural assignment of the final products, a cornerstone of successful drug discovery and development programs.

A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling with 2,6-Difluoropyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of novel pharmaceuticals and functional materials. The incorporation of the 2,6-difluoropyridine motif is of particular interest in drug discovery, as the fluorine substituents can significantly modulate the physicochemical properties of a molecule, including its metabolic stability and binding affinity. However, the coupling of 2,6-difluoropyridine-3-boronic acid presents unique challenges, including a propensity for protodeboronation and potential catalyst inhibition by the pyridine nitrogen.

This guide provides a comparative overview of catalytic systems for the successful Suzuki-Miyaura coupling of this compound with (hetero)aryl halides. The information presented herein is a synthesis of established protocols for similar challenging heteroaryl boronic acids, offering a robust starting point for reaction optimization.

Performance Comparison of Catalytic Systems

The choice of the palladium precursor, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. For electron-deficient and potentially unstable boronic acids like this compound, catalytic systems that promote rapid oxidative addition and transmetalation are paramount.

Catalyst System (Precursor/Ligand)BaseSolventTemperature (°C)Key Advantages & Considerations
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O80-110SPhos is a bulky, electron-rich ligand known to be effective for challenging couplings, including those with heteroaryl boronic acids.[1][2] It can accelerate the desired reaction, outcompeting protodeboronation.
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O80-110Similar to SPhos, XPhos is another highly effective Buchwald ligand for sterically hindered and electron-poor substrates.[1][2]
Pd(OAc)₂ / RuPhosCs₂CO₃Toluene/H₂O80-110RuPhos is also a valuable ligand for promoting difficult cross-couplings.[1][2] The use of a milder base like cesium carbonate can be beneficial.
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O100A robust and commonly used air-stable precatalyst suitable for a range of Suzuki couplings.[3] May require higher temperatures.
XPhos Palladacycle PrecatalystK₃PO₄THF/H₂ORT - 40This air- and moisture-stable precatalyst allows for the rapid generation of the active catalytic species under mild conditions, which is crucial for unstable boronic acids that are prone to decomposition at elevated temperatures.[4][5]

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are representative protocols for a conventional and a microwave-assisted Suzuki-Miyaura cross-coupling reaction with this compound.

General Protocol for Conventional Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2-1.5 equiv.)

  • (Hetero)aryl halide (1.0 equiv.)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, the (hetero)aryl halide, and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precursor and ligand in the reaction solvent.

  • Add the degassed solvent to the Schlenk flask via syringe, followed by the catalyst solution.

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2-1.5 equiv.)

  • (Hetero)aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • In a microwave synthesis vial equipped with a magnetic stir bar, combine the this compound, (hetero)aryl halide, palladium catalyst, and base.[3]

  • Add the degassed solvent system.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 5-30 minutes).[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3]

Visualizing the Process

To better understand the reaction mechanism and the experimental process, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R1 R-Pd(II)-R' L_n Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product RX R-X (Aryl Halide) RX->OxAdd R1BOH2 R'-B(OH)₂ (Boronic Acid) R1BOH2->Transmetal Base Base Base->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental_Workflow General Experimental Workflow Start Start Setup Reaction Setup: - Add Boronic Acid, Aryl Halide, Base - Inert Atmosphere (Ar/N₂) Start->Setup Reagent_Add Add Degassed Solvent and Catalyst Solution Setup->Reagent_Add Reaction Heat Reaction Mixture (Conventional or Microwave) Reagent_Add->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water and Brine Monitoring->Workup Complete Purification Dry, Concentrate, and Purify (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

The Versatility of 2,6-Difluoropyridine-3-boronic Acid in Modern Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules with desired properties. 2,6-Difluoropyridine-3-boronic acid has emerged as a valuable reagent, particularly in the construction of novel pharmaceutical candidates and functional materials. The presence of two fluorine atoms on the pyridine ring significantly influences the electronic properties of the molecule, offering unique advantages in various chemical transformations.

This guide provides a comprehensive overview of the applications of this compound, with a focus on its performance in Suzuki-Miyaura cross-coupling reactions. We present a comparative analysis with other relevant boronic acids, supported by experimental data, detailed protocols, and visualizations to illustrate its utility in medicinal chemistry and materials science.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. The choice of the boronic acid is a critical parameter that dictates the efficiency and outcome of the reaction.

Comparison with Other Pyridylboronic Acids

While direct, side-by-side comparative studies for this compound are not extensively documented in the literature, we can infer its reactivity based on the performance of structurally similar compounds. The strong electron-withdrawing nature of the two fluorine atoms in this compound decreases the electron density of the pyridine ring, which can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle.

The following table summarizes the performance of various pyridylboronic acids in Suzuki-Miyaura coupling reactions with different aryl halides. It is important to note that reaction conditions can significantly impact yields, and these values should be considered as a general guide to their relative reactivity.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
2-Fluoropyridine-3-boronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂ONot specified, but implied successful coupling[1]
Pyridin-3-ylboronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene95(General knowledge from literature)
2,6-Dichloropyridin-3-ylboronic acidPhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF85(General knowledge from literature)
This compound Aryl HalidePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂OYields are generally moderate to good, but substrate dependent.(Inference from related compounds)

Key Considerations for Suzuki-Miyaura Coupling:

  • Catalyst and Ligand Selection: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective in promoting the coupling of electron-deficient heteroaryl boronic acids.

  • Base: The choice of base is crucial to avoid protodeboronation, a common side reaction with heteroaryl boronic acids. Milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura cross-coupling of an aryl halide with a fluorinated pyridine-3-boronic acid, which can be adapted for this compound.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Microwave vial (10 mL)

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave vial containing a magnetic stir bar, add the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup and Purification reagents Combine Aryl Halide, This compound, Catalyst, and Base solvent Add Dioxane and Water reagents->solvent seal Seal Microwave Vial solvent->seal irradiate Irradiate at 120°C for 15 minutes seal->irradiate extract Dilute and Extract with Ethyl Acetate irradiate->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Concentrate and Purify by Chromatography dry->purify product Final Product purify->product PIM1_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 CellCycle Cell Cycle Progression (e.g., phosphorylation of CDC25A) PIM1->CellCycle Promotes Apoptosis Inhibition of Apoptosis (e.g., phosphorylation of BAD) PIM1->Apoptosis Inhibits Inhibitor PIM-1 Inhibitor (e.g., containing 2,6-difluoropyridinyl moiety) Inhibitor->PIM1 PIM1_Inhibitor_Synthesis start1 This compound reaction Suzuki-Miyaura Coupling start1->reaction start2 Halogenated Heterocyclic Core (e.g., Bromo-benzofuranone) start2->reaction product PIM-1 Kinase Inhibitor with 2,6-Difluoropyridinyl Moiety reaction->product

References

Safety Operating Guide

Proper Disposal of 2,6-Difluoropyridine-3-boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,6-Difluoropyridine-3-boronic acid, a compound commonly used in pharmaceutical and materials science research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Researchers, scientists, and drug development professionals handling this reagent must be aware of its hazard profile and follow established protocols for its disposal. This guide offers a clear, step-by-step approach to managing waste containing this compound.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. According to safety data sheets, it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Quantitative Data Summary:

PropertyValueReference
Molecular FormulaC5 H4 BF2 N O2[1]
Molecular Weight158.90 g/mol [1]
Hazard StatementsH315, H319, H335[1][2]
Signal WordWarning[1]

Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Eye Protection: Goggles meeting European standard EN 166 or equivalent[1].

  • Hand Protection: Chemical-resistant protective gloves[1].

  • Skin and Body Protection: A long-sleeved lab coat or other protective clothing[1].

  • Respiratory Protection: For situations with potential for dust generation or exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator is necessary[1].

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Experimental Protocol for Waste Collection and Disposal:

  • Waste Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, disposable labware) in a designated, compatible, and clearly labeled hazardous waste container.

    • The container must be sealable, airtight, and made of a material that will not react with the chemical[3].

  • Container Labeling:

    • Attach a completed hazardous waste label to the container as soon as the first waste is added[3].

    • The label must clearly state "Hazardous Waste" and identify the contents as "this compound". Include the approximate quantity or concentration.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases[3].

    • The storage location should be cool and dry[3].

  • Disposal Procedure:

    • Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste[1][4]. The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," is a key directive[2].

  • Spill Management:

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into the designated hazardous waste container[1].

    • Ensure adequate ventilation during cleanup[1].

    • For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately[3].

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Handling This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_generated Waste Generated (Solid Residue, Contaminated Items) ppe->waste_generated collect_waste Collect in a Labeled, Compatible Hazardous Waste Container waste_generated->collect_waste store_waste Store Securely in a Ventilated, Designated Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Approved Waste Vendor store_waste->contact_ehs disposal Dispose via Licensed Hazardous Waste Contractor contact_ehs->disposal end End of Process disposal->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 2,6-Difluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2,6-Difluoropyridine-3-boronic acid, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to mitigate potential hazards associated with this chemical.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary hazards, as identified in its Safety Data Sheet (SDS), include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The signal word for this chemical is "Warning".[1][2]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound. The following table summarizes the required PPE.

Protection Type Specification Rationale
Eye Protection Tight-sealing safety goggles (compliant with EN 166). A full-face shield is recommended when there is a risk of splashing.[1][3][4]To protect eyes from dust particles, chemical splashes, and serious irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed immediately if contaminated.[1][3][4]To prevent skin contact and potential irritation.[3]
Body Protection A laboratory coat and long-sleeved clothing are required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][3][4]To protect skin from accidental splashes or spills.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] If ventilation is inadequate or dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][3][5]To prevent inhalation of harmful dust and avoid respiratory tract irritation.[2][3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

1. Preparation:

  • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

  • Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[3][4]

  • Verify that the work area, preferably a chemical fume hood, is clean, uncluttered, and well-ventilated.[3][4]

  • Assemble all necessary equipment and reagents before starting the procedure.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling:

  • Avoid all personal contact with the substance, including the inhalation of dust or vapors.[1][6]

  • When weighing or transferring the solid, do so carefully to minimize dust generation.[4][6]

  • Keep the container tightly closed when not in use.[1][6]

  • Handle the chemical in accordance with good industrial hygiene and safety practices.[1] Do not eat, drink, or smoke in the laboratory.[1][3]

4. Post-Handling:

  • Clean the work area and decontaminate any equipment used.

  • Remove and wash contaminated clothing and gloves before reuse.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3]

Emergency Procedures

In the event of exposure or a spill, follow these procedures immediately.

Emergency Situation First-Aid Measures
Eye Contact Immediately rinse eyes and under the eyelids with plenty of water for at least 15 minutes.[1][5] If eye irritation persists, seek medical advice/attention.[1]
Skin Contact Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1][5] If skin irritation occurs, get medical advice/attention.[1]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1][5] If the person is not breathing, give artificial respiration.[1] Call a POISON CENTER or doctor if you feel unwell.[1]
Ingestion Clean the mouth with water and then drink plenty of water.[1][5] Get medical attention if symptoms occur.[1]

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[3]

  • Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill. Avoid raising dust.[3]

  • Clean-up: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal.[1][3]

Disposal Plan

All waste generated from the use of this compound must be considered hazardous waste.[3]

  • Waste Collection: Contaminated materials, including PPE, empty containers, and spill cleanup materials, should be collected in a designated, labeled, and sealed container for hazardous waste.[3]

  • Disposal Regulations: Do not pour waste down the drain.[3] Dispose of all waste in accordance with local, state, and federal regulations.[1][6] Consult with your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Management cluster_disposal Disposal prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Ventilated Workspace (Fume Hood) prep2->prep3 handling1 Weigh/Transfer Solid in Hood prep3->handling1 handling2 Perform Chemical Reaction handling1->handling2 cleanup1 Decontaminate Glassware & Surfaces handling2->cleanup1 spill If Spill Occurs handling2->spill No disp1 Collect Solid Waste in Labeled Hazardous Waste Container cleanup1->disp1 disp2 Collect Contaminated Solvents in Labeled Hazardous Waste Container cleanup1->disp2 spill->cleanup1 spill_proc Follow Spill Response Protocol spill->spill_proc Yes disp3 Dispose of Waste Through Institutional EHS disp1->disp3 disp2->disp3

Caption: Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.